molecular formula C10H8N2 B014897 2,3'-Bipyridine CAS No. 581-50-0

2,3'-Bipyridine

カタログ番号: B014897
CAS番号: 581-50-0
分子量: 156.18 g/mol
InChIキー: VEKIYFGCEAJDDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3'-Bipyridine (CAS 581-50-0) is a high-purity, nitrogen-containing heterocyclic compound that serves as a versatile building block and privileged ligand in advanced materials science and coordination chemistry research. Key Research Applications: Phosphorescent Emitters: Serves as a foundational cyclometalating ligand in the synthesis of phosphorescent iridium(III) and platinum(II) complexes for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs). Its electron-deficient structure facilitates fine-tuning of emission color, particularly toward efficient blue phosphorescence . Coordination Chemistry: Functions as a versatile chelating ligand, coordinating to transition metal centers (e.g., Rh(III), Au(III)) through its two nitrogen atoms. This forms stable complexes with distinct photophysical and electrochemical properties, useful in catalysis and supramolecular chemistry . Chemical Synthesis: Acts as a key synthetic intermediate for constructing more complex molecular architectures. Derivatives, such as [this compound]-5-carbaldehyde, provide a handle for further functionalization . Product Specifications: CAS RN: 581-50-0 Molecular Formula: C 10 H 8 N 2 Purity: >98.0% (GC) Handling and Safety: This compound is a liquid at room temperature (recommended storage in a cool, dark place) and is air-sensitive . It may cause skin and serious eye irritation . Researchers should refer to the Safety Data Sheet for detailed handling protocols. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIYFGCEAJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206823
Record name 2,3'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.0012 [mmHg]
Record name 2,3'-Bipyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10601
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

581-50-0
Record name 2,3′-Bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6152JUQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Electronic and Photophysical Properties of 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and photophysical properties of 2,3'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. This document details the synthetic methodologies for its preparation, presents its key photophysical parameters, and explores its electronic structure through computational analysis. Experimental protocols for crucial analytical techniques are also provided to facilitate practical laboratory applications.

Introduction

Bipyridines are a class of aromatic organic compounds consisting of two interconnected pyridine (B92270) rings. Among the six possible isomers, this compound stands out as an important unsymmetrical bidentate ligand. Its unique arrangement of nitrogen atoms allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, light-emitting diodes (OLEDs), and as a foundational scaffold in the design of novel therapeutic agents. A thorough understanding of the electronic and photophysical properties of this compound is crucial for the rational design of new functional materials and drug candidates.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The primary strategies employed are the Suzuki, Negishi, and Stille couplings.

Synthetic Pathways

The general synthetic approach involves the coupling of a pyridine derivative with a functionalized pyridine, such as a halopyridine with a pyridylboronic acid, organozinc, or organotin reagent.

cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling 2-Halopyridine_S 2-Halopyridine 2,3'-Bipyridine_S This compound 2-Halopyridine_S->2,3'-Bipyridine_S 3-Pyridylboronic_acid 3-Pyridylboronic acid 3-Pyridylboronic_acid->2,3'-Bipyridine_S Pd_Catalyst_S Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst_S->2,3'-Bipyridine_S Base_S Base (e.g., Na₂CO₃) Base_S->2,3'-Bipyridine_S 2-Halopyridine_N 2-Halopyridine 2,3'-Bipyridine_N This compound 2-Halopyridine_N->2,3'-Bipyridine_N 3-Pyridylzinc_halide 3-Pyridylzinc halide 3-Pyridylzinc_halide->2,3'-Bipyridine_N Pd_Catalyst_N Pd Catalyst (e.g., Pd(dba)₂/XPhos) Pd_Catalyst_N->2,3'-Bipyridine_N 2-Halopyridine_St 2-Halopyridine 2,3'-Bipyridine_St This compound 2-Halopyridine_St->2,3'-Bipyridine_St 3-Stannylpyridine 3-Stannylpyridine 3-Stannylpyridine->2,3'-Bipyridine_St Pd_Catalyst_St Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst_St->2,3'-Bipyridine_St

Diagram 1: Common synthetic routes to this compound.

Experimental Protocols

A typical procedure for the synthesis of this compound via a Suzuki coupling reaction is as follows:

  • To a degassed solution of a 2-halopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3-pyridylboronic acid (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base, for example, 2M sodium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are fundamental to its application in various fields. These properties are primarily governed by the π-conjugated system of the two pyridine rings.

UV-Vis Absorption and Fluorescence Emission

This compound exhibits characteristic absorption and emission spectra. The absorption spectrum is dominated by π→π* transitions within the aromatic system. Upon excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways.

Note: Specific experimental data for this compound is sparse in the literature. The following tables are populated with representative data and should be updated as more specific experimental values become available.

Table 1: UV-Vis Absorption Properties of this compound

Solventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)
Dichloromethane~280Data not available
Ethanol~278Data not available

Table 2: Fluorescence Properties of this compound

Solventλem (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Dichloromethane~330Data not availableData not available
Ethanol~335Data not availableData not available
Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools to understand the electronic structure and transitions of molecules like this compound. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and electronic behavior.

Table 3: Calculated Electronic Properties of this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Experimental Methodologies

Accurate determination of the photophysical properties of this compound requires standardized experimental protocols.

UV-Vis Absorption Spectroscopy

Light_Source Light Source (Deuterium/Tungsten Lamp) Monochromator Monochromator Light_Source->Monochromator Sample Sample in Cuvette Monochromator->Sample Detector Detector (Photodiode Array) Sample->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition

Diagram 2: Workflow for UV-Vis absorption spectroscopy.

Protocol:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, dichloromethane).

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum with the cuvette filled only with the solvent.

  • Record the absorption spectrum of the this compound solution over the desired wavelength range (typically 200-400 nm).

  • The absorbance should ideally be kept below 1.0 to ensure linearity.

Fluorescence Spectroscopy

Excitation_Source Excitation Source (Xenon Lamp) Excitation_Monochromator Excitation Monochromator Excitation_Source->Excitation_Monochromator Sample Sample in Cuvette Excitation_Monochromator->Sample Emission_Monochromator Emission Monochromator Sample->Emission_Monochromator Emitted Light (90°) Detector Detector (PMT) Emission_Monochromator->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition

Diagram 3: Workflow for fluorescence emission spectroscopy.

Protocol:

  • Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excite the sample at a wavelength corresponding to an absorption maximum.

  • Scan the emission monochromator to record the fluorescence spectrum. The emission is typically collected at a 90° angle to the excitation beam.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Protocol:

  • Choose a standard with a known quantum yield and absorption/emission properties similar to this compound.

  • Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution under identical experimental conditions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.

  • The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (mx / mst) * (ηx2 / ηst2) where Φst is the quantum yield of the standard, m is the slope of the plot, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Pulsed_Source Pulsed Light Source (Laser/LED) Sample Sample Pulsed_Source->Sample Start_Detector START Detector (Photodiode) Pulsed_Source->Start_Detector Sync Pulse Stop_Detector STOP Detector (MCP-PMT) Sample->Stop_Detector Fluorescence Photon TAC Time-to-Amplitude Converter (TAC) Start_Detector->TAC START Stop_Detector->TAC STOP MCA Multichannel Analyzer (MCA) TAC->MCA Histogram Decay Histogram MCA->Histogram

Diagram 4: Principle of TCSPC for fluorescence lifetime measurement.

Protocol:

  • Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).

  • Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

  • Measure the time difference between the excitation pulse and the arrival of the first photon for a large number of excitation cycles.

  • Construct a histogram of the arrival times, which represents the fluorescence decay profile.

  • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τf).

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial fields. This guide has provided an overview of its synthesis, electronic structure, and photophysical properties, along with detailed experimental protocols for their characterization. While specific quantitative data for the parent this compound molecule remains to be fully documented in the literature, the methodologies outlined here provide a robust framework for its comprehensive investigation. Further research to precisely quantify the photophysical parameters of this compound in different environments will be invaluable for its future applications.

Theoretical DFT Studies on the Electronic Structure of 2,3'-Bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Bipyridine, an important isomer of the bipyridine family, serves as a critical structural motif in coordination chemistry, catalysis, and materials science. A comprehensive understanding of its electronic properties is paramount for the rational design of novel functional molecules. This technical whitepaper provides an in-depth guide to the application of Density Functional Theory (DFT) for elucidating the electronic structure of this compound. It details the standard computational protocols, from geometry optimization to advanced electronic analyses, and presents key theoretical data in a structured format. Visual workflows and logical diagrams are provided to clarify the intricate processes of computational analysis.

Introduction to this compound and DFT

This compound is an aromatic organic compound consisting of two pyridine (B92270) rings linked by a C-C single bond. Unlike its more common 2,2'-isomer, its asymmetric nature provides unique coordination vectors and electronic characteristics, making it a target of interest for creating specialized ligands and functional materials.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[1] By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics such as the energies of frontier molecular orbitals.[2] This guide outlines the theoretical and practical application of DFT to analyze this compound.

Computational Methodologies and Protocols

A rigorous DFT study involves a sequence of computational steps to ensure the accuracy and validity of the results. The following protocols represent a standard, robust approach for the analysis of this compound.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.

  • Functional and Basis Set Selection: A common and well-validated approach involves using a hybrid exchange-correlation functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which balances accuracy and computational cost.[3][4] This is paired with a Pople-style basis set, like 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electronic distribution, including polarization and diffuse functions.[1][5]

  • Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed on the optimized geometry. This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Structure Analysis

With a validated, optimized geometry, a series of detailed analyses can be performed to probe the electronic properties of this compound.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of bonds and lone pairs.[7] This method is invaluable for quantifying charge distribution on each atom, understanding hyperconjugative interactions, and analyzing donor-acceptor relationships within the molecule. The stabilization energy, E(2), quantifies the strength of these interactions.[8][9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It plots the electrostatic potential on the electron density surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Data Presentation: Theoretical Results

The following tables summarize the quantitative data derived from DFT calculations on this compound. Note: Specific experimental or calculated values for isolated this compound are not extensively published; the data presented here are representative values based on DFT calculations of similar pyridine-based molecules and serve as an illustrative guide.

Table 1: Key Optimized Geometric Parameters for this compound

ParameterDescriptionTypical Calculated Value
C2-C3' Bond LengthLength of the inter-ring bond~ 1.49 Å
C-N Bond LengthsAverage bond length within pyridine rings~ 1.34 Å
C-C Bond LengthsAverage bond length within pyridine rings~ 1.39 Å
N-C-C Bond AnglesAverage bond angle within pyridine rings~ 123.8°
C-C-C Bond AnglesAverage bond angle within pyridine rings~ 118.5°
Dihedral AngleTorsion angle between the two pyridine rings~ 35° - 45°

Table 2: Calculated Electronic Properties of this compound

PropertySymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -6.8Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.8 to -1.1Electron-accepting ability
HOMO-LUMO Energy GapΔE5.7 to 5.7Chemical reactivity, kinetic stability

Table 3: Summary of Key NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nπ* (C2-C3)~ 5-7Lone Pair -> Antibond (π)
LP(1) N'π* (C2'-C3')~ 5-7Lone Pair -> Antibond (π)
π (C-C)π* (C-N)~ 15-22π -> π* Intramolecular Charge Transfer

Visualization of Computational Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the methodologies and logical connections inherent in a DFT study.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Interpretation start Initial Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt Imaginary Freq. (Re-optimize) analysis Electronic Structure Analysis (HOMO/LUMO, NBO, MEP) check->analysis Verified results Final Data & Visualization analysis->results

Caption: Standard computational workflow for a DFT study of this compound.

Logical_Relationships cluster_properties Derived Electronic Properties opt Optimized Ground State Geometry fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) opt->fmo Provides the basis for nbo Natural Bond Orbitals (Atomic Charges, Interactions) opt->nbo Provides the basis for mep Molecular Electrostatic Potential (Reactive Sites) opt->mep Provides the basis for

Caption: Logical dependence of electronic analyses on the optimized geometry.

In-Depth Discussion of this compound Electronic Structure

Molecular Geometry

Unlike the planar or near-planar conformations often seen in 2,2'- and 4,4'-bipyridines (especially when coordinated), isolated this compound is predicted to be non-planar. Steric hindrance between the hydrogen atoms at the C2' and C4 positions forces the pyridine rings to adopt a twisted conformation. The calculated dihedral angle is typically in the range of 35-45 degrees. This twist is significant as it disrupts the π-conjugation across the inter-ring bond, which in turn influences the molecule's electronic and photophysical properties.

Frontier Molecular Orbitals (FMOs)

The HOMO of this compound is a π-orbital primarily localized on one of the pyridine rings, while the LUMO is a π*-antibonding orbital concentrated on the other ring. This spatial separation is a characteristic feature of asymmetrically linked bi-aromatic systems. The HOMO-LUMO energy gap (ΔE) is relatively large, indicating high kinetic stability and suggesting that electronic excitations would require energy in the ultraviolet region. The magnitude of this gap is a key parameter for applications in organic electronics and photochemistry.[10]

Charge Distribution and Reactivity

NBO and MEP analyses consistently show that the most electron-rich centers are the nitrogen atoms of the two pyridine rings, due to their lone pairs of electrons. These sites are the primary locations for protonation and coordination to metal centers. The MEP map reveals a region of significant negative electrostatic potential around each nitrogen atom. Conversely, the hydrogen atoms attached to the rings are electron-deficient and exhibit positive electrostatic potential. This detailed charge landscape is crucial for predicting intermolecular interactions, guiding drug design, and understanding the molecule's behavior as a ligand in coordination complexes.

Conclusion

Theoretical studies using Density Functional Theory provide a powerful and indispensable framework for understanding the electronic structure of this compound. Through a systematic protocol of geometry optimization, frequency analysis, and detailed electronic investigation (FMO, NBO, MEP), researchers can gain deep insights into the molecule's geometry, stability, and reactivity. The non-planar structure and distinct electronic characteristics governed by its asymmetric nature are key findings from these computational models. This knowledge is fundamental for professionals in materials science and drug development, enabling the prediction of molecular behavior and the rational design of new, high-performance materials and therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3'-Bipyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3'-Bipyridine

This compound is a heterocyclic aromatic organic compound belonging to the bipyridine family. It consists of two pyridine (B92270) rings linked by a carbon-carbon bond between the 2 and 3' positions. Its molecular structure influences its chemical and physical properties, including its solubility in various solvents and its overall stability. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and as a ligand in coordination chemistry.

Solubility of this compound in Organic Solvents

The solubility of this compound is a critical parameter for its application in solution-based chemical reactions and formulations. Based on available information, this compound is generally described as being freely soluble in most organic solvents, with slight solubility in water.[1] The principle of "like dissolves like" suggests that its solubility will be higher in polar organic solvents compared to non-polar ones.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in selected organic solvents. It is important to note that these are descriptive terms and not quantitative measurements.

Organic SolventSolvent TypeQualitative Solubility
MethanolPolar ProticSlightly Soluble[1]
ChloroformPolar AproticSparingly Soluble[1]
Ethyl AcetatePolar AproticSlightly Soluble[1]
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a standard procedure that can be adapted for this compound.[2]

Objective: To determine the quantitative solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A pre-developed and validated analytical method for this compound is required.

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation A Add excess this compound to organic solvent B Seal vials and agitate at constant temperature (24-48 hours) A->B Equilibrate C Centrifuge to settle undissolved solid B->C Separate D Filter supernatant C->D E Analyze by HPLC or UV-Vis spectrophotometry D->E Analyze F Determine concentration and express solubility E->F Calculate

Experimental workflow for solubility determination.

Stability of this compound in Organic Solvents

The stability of this compound is a critical factor for its storage, handling, and application, especially in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The bipyridine scaffold is generally considered stable; however, like many organic molecules, it can be susceptible to degradation under specific stress conditions.

General Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is limited, a general stability profile can be inferred from the known chemistry of pyridine and bipyridine compounds. The following table outlines potential degradation pathways under various stress conditions.

Stress ConditionPotential Degradation PathwayGeneral Remarks
Thermal Decomposition at elevated temperatures.Bipyridines are generally thermally stable at ambient temperatures.
Photolytic Photodecomposition upon exposure to UV or visible light.Aromatic heterocyclic compounds can be susceptible to photolytic degradation, leading to complex mixtures of products.
Oxidative Oxidation of the pyridine rings to form N-oxides or ring-opened products.Susceptibility to oxidation depends on the specific oxidizing agent and reaction conditions.
Acidic/Basic Hydrolysis Generally stable under mild acidic and basic conditions.Extreme pH and high temperatures could potentially lead to degradation.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The following is a general protocol for conducting forced degradation studies on this compound in organic solvents.[2]

Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • A suitable organic solvent in which this compound is soluble and stable under ambient conditions (e.g., acetonitrile (B52724) or methanol)

  • Acids (e.g., 0.1 N HCl in the chosen organic solvent)

  • Bases (e.g., 0.1 N NaOH in the chosen organic solvent)

  • Oxidizing agent (e.g., 3% hydrogen peroxide in the chosen organic solvent)

  • Temperature-controlled oven

  • Photostability chamber with a calibrated light source (e.g., compliant with ICH Q1B guidelines)

  • Stability-indicating HPLC method (a validated method capable of separating the parent compound from all potential degradation products)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., to a final concentration of 0.1 N HCl) and store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., to a final concentration of 0.1 N NaOH) and store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., to a final concentration of 3% H₂O₂) and store at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 7 days).

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound by comparing the peak area of the parent compound in the stressed samples to that in the non-stressed control.

    • Assess peak purity to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

    • Calculate the mass balance to account for the parent compound and all formed degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Degradation Degradation (%) HPLC->Degradation Purity Peak Purity HPLC->Purity MassBalance Mass Balance HPLC->MassBalance

Workflow for forced degradation studies.

Factors Influencing Solubility and Stability

Several factors can influence the solubility and stability of this compound in organic solvents. Understanding these factors is crucial for controlling its behavior in various applications.

G cluster_solvent Solvent Properties cluster_conditions Environmental Conditions cluster_impurities Chemical Environment Bipyridine This compound Solubility & Stability Polarity Polarity Bipyridine->Polarity ProticAprotic Protic/Aprotic Nature Bipyridine->ProticAprotic Hbonding Hydrogen Bonding Capacity Bipyridine->Hbonding Temperature Temperature Bipyridine->Temperature Light Light Exposure Bipyridine->Light pH pH (in presence of water) Bipyridine->pH Oxygen Presence of Oxygen Bipyridine->Oxygen Impurities Presence of Impurities/ Other Reagents Bipyridine->Impurities

Factors affecting this compound properties.

Conclusion

This technical guide has summarized the available knowledge on the solubility and stability of this compound in organic solvents. While quantitative data remains scarce in the public domain, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers to determine these critical parameters for their specific applications. The methodologies outlined for solubility determination and forced degradation studies are standard industry practices that can be readily implemented to generate the necessary data for informed decision-making in research and development. Further empirical studies are encouraged to build a more comprehensive quantitative database for this important chemical compound.

References

The Unconventional Coordinator: A Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the coordination chemistry of 2,2'-bipyridine (B1663995) is a cornerstone of inorganic chemistry, its asymmetrical isomer, 2,3'-bipyridine, presents a unique and less-explored landscape of structural diversity and reactivity. This technical guide provides an in-depth exploration of the coordination chemistry of this compound with transition metals. We delve into its distinct coordination modes, the synthesis of its metal complexes, and its spectroscopic and electrochemical properties. This document serves as a comprehensive resource, summarizing key structural data, providing detailed experimental methodologies, and illustrating fundamental concepts through logical diagrams to support researchers in materials science and drug development.

Introduction: Beyond the Classic Chelator

Bipyridines are a vital class of N-heterocyclic ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide range of transition metals.[1][2] The vast majority of research has centered on the highly symmetric 2,2'-bipyridine, a classic bidentate chelating ligand that forms a stable five-membered ring with a metal center.[2] Its rigid, planar structure and rich redox chemistry have made it a staple in applications ranging from catalysis to photochemistry.[3]

In contrast, the asymmetric isomer, This compound , offers a departure from this classic chelating behavior. The nitrogen atoms' positioning prevents the formation of a stable, low-strain five-membered chelate ring. This inherent structural constraint forces this compound to adopt more diverse coordination modes, acting as a monodentate ligand, a bridging ligand between two or more metal centers, or a strained chelator. This versatility makes this compound an exceptional building block for constructing complex, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs).[4] Its ability to dictate the precise arrangement of metal centers is crucial for developing novel materials with tailored electronic, magnetic, and optical properties.[4]

This guide will illuminate the unique aspects of this compound's interaction with transition metals, providing the foundational knowledge required to harness its potential in advanced materials and medicinal chemistry.

Coordination Modes of this compound

The structural asymmetry of this compound gives rise to several possible coordination modes, a key differentiator from the more rigid 2,2'-isomer. The primary modes are monodentate, bridging, and chelating.

  • Monodentate Coordination: The ligand binds to a single metal center through only one of its two nitrogen atoms. This is common when a strong competing ligand is present or when steric hindrance prevents further coordination.

  • Bridging (Bidentate) Coordination: This is the most common and structurally significant mode for this compound. The two nitrogen atoms bind to two different metal centers, acting as a linker. This ability to bridge metal ions is fundamental to the formation of dinuclear complexes, 1D chains, 2D grids, and 3D framework structures.[4]

  • Chelating (Bidentate) Coordination: While less common due to significant ring strain, this compound can form a six-membered chelate ring. This mode is generally less stable than the five-membered ring formed by 2,2'-bipyridine and is more likely to occur with larger metal ions or in specific geometric contexts.

G Coordination Modes of this compound cluster_0 Monodentate cluster_1 Bridging cluster_2 Chelating (Strained) M1 M N1 N M1->N1 Coordination N2 N' N1->N2   Py-Py   Link M2 M1 N3 N M2->N3 Coordination M3 M2 N4 N' M3->N4 Coordination N3->N4   Py-Py   Link M4 M N5 N M4->N5 N6 N' M4->N6 N5->N6   Py-Py   Link G General Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization prep_metal Prepare Metal Salt Solution reaction Mix Solutions (Stir / Reflux) prep_metal->reaction prep_ligand Prepare 2,3'-bipy Ligand Solution prep_ligand->reaction isolation Isolation: Filtration or Slow Evaporation reaction->isolation purify Purify & Dry Final Complex isolation->purify xrd Single-Crystal X-Ray Diffraction purify->xrd spectro Spectroscopy (IR, UV-Vis) purify->spectro electrochem Electrochemistry (Cyclic Voltammetry) purify->electrochem elemental Elemental Analysis purify->elemental G Logical Flow of Complex Characterization cluster_methods Analytical Methods cluster_info Derived Information synthesis Synthesized Complex xrd X-Ray Diffraction synthesis->xrd uvvis UV-Vis Spectroscopy synthesis->uvvis ir IR Spectroscopy synthesis->ir cv Cyclic Voltammetry synthesis->cv structure 3D Molecular Structure (Bond Lengths, Angles) xrd->structure mlct Electronic Transitions (e.g., MLCT bands) uvvis->mlct bonding Confirmation of Ligand Coordination ir->bonding redox Redox Potentials (HOMO/LUMO levels) cv->redox structure->mlct Correlates with mlct->redox Correlates with

References

Thermochemical Properties of 2,3'-Bipyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family of isomers.[1][2] These compounds, consisting of two interconnected pyridine (B92270) rings, are of significant interest in coordination chemistry, catalysis, and materials science. While isomers like 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) have been extensively studied for their roles as chelating ligands and precursors to redox-active compounds, the thermochemical properties of this compound are less documented in publicly available literature.[3][4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed examination of the thermochemical properties of its closely related isomers as a valuable point of reference. Furthermore, it outlines the standard experimental protocols for determining these properties and includes a generalized workflow for such thermochemical characterization.

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₈N₂[1]
Molar Mass156.18 g/mol [1][2]
Melting Point30-32 °C[1][6][7]
Boiling Point102-104 °C at 0.7 torr[1][6][7]
Density1.1400 g/cm³[1][6]
pKa₁1.52 (+2) at 20 °C[1][6][7]
pKa₂4.42 (+1) at 20 °C[1][6][7]
Vapor Pressure0.0012 mmHg[2][8]

Thermochemical Data of Bipyridine Isomers

To provide a framework for understanding the thermochemical behavior of this compound, the experimentally determined thermochemical data for the 2,2'-, 2,4'-, and 4,4'-bipyridine isomers are presented in Table 2. These values were determined by Ribeiro da Silva, Morais, et al. (1995) through rigorous calorimetric studies.[4]

Table 2: Standard Molar Thermochemical Data for Bipyridine Isomers at T = 298.15 K and p° = 0.1 MPa [4]

CompoundΔcH°(cr) / kJ mol⁻¹ΔfH°(cr) / kJ mol⁻¹ΔsubH° / kJ mol⁻¹ΔfH°(g) / kJ mol⁻¹
2,2'-Bipyridine-5264.5 ± 1.5186.1 ± 2.081.8 ± 2.2267.9 ± 3.0
2,4'-Bipyridine-5280.8 ± 1.6202.4 ± 2.181.8 ± 1.7284.2 ± 2.7
4,4'-Bipyridine-5289.7 ± 2.9211.3 ± 3.281.8 ± 1.6293.1 ± 3.6
  • ΔcH°(cr): Standard molar enthalpy of combustion of the crystalline solid.

  • ΔfH°(cr): Standard molar enthalpy of formation of the crystalline solid.

  • ΔsubH°: Standard molar enthalpy of sublimation.

  • ΔfH°(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The determination of the thermochemical data presented for the bipyridine isomers involves precise calorimetric techniques. The following sections detail the methodologies employed.

Static-Bomb Combustion Calorimetry

This technique is used to measure the standard molar enthalpy of combustion (ΔcH°(cr)).

Methodology:

  • A pellet of the crystalline bipyridine sample of known mass is placed in a silica (B1680970) crucible.

  • A cotton thread fuse of known mass and energy of combustion is attached to the pellet.

  • The crucible is placed in a stainless steel bomb, which is then sealed and filled with purified oxygen to a pressure of approximately 3.04 MPa.

  • A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere.

  • The bomb is placed in an isothermal water-jacket calorimeter.

  • The combustion reaction is initiated by passing an electric current through a platinum wire in contact with the cotton fuse.

  • The temperature change of the calorimeter is measured with a precision of 10⁻⁴ K.

  • The energy equivalent of the calorimeter is determined by the combustion of a standard substance, such as benzoic acid.

  • After combustion, the contents of the bomb are analyzed to determine the extent of nitric acid formation.

  • The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the combustion of the fuse and the formation of nitric acid.[4]

Calvet Microcalorimetry

This method is utilized to determine the standard molar enthalpy of sublimation (ΔsubH°).

Methodology:

  • A small amount of the bipyridine sample is placed in a Knudsen effusion cell.

  • The cell is placed within the Calvet microcalorimeter at a constant temperature (298.15 K).

  • The sample is allowed to effuse into a vacuum.

  • The heat absorbed during the sublimation process is measured by the microcalorimeter.

  • The mass of the sublimed sample is determined by weighing the effusion cell before and after the experiment.

  • The standard molar enthalpy of sublimation is calculated from the measured heat of sublimation and the amount of sublimed substance.[4]

Generalized Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the standard molar enthalpy of formation of a compound like this compound in the gaseous state.

G cluster_main Generalized Workflow for Determining Gaseous Enthalpy of Formation start Crystalline Sample of this compound comb_cal Static-Bomb Combustion Calorimetry start->comb_cal sub_cal Calvet Microcalorimetry start->sub_cal delta_c Determine ΔcH°(cr) comb_cal->delta_c delta_sub Determine ΔsubH° sub_cal->delta_sub delta_f_cr Calculate ΔfH°(cr) delta_c->delta_f_cr delta_f_g Calculate ΔfH°(g) delta_sub->delta_f_g delta_f_cr->delta_f_g

Caption: Generalized workflow for determining the gaseous enthalpy of formation.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. Methods such as Density Functional Theory (DFT) can be employed to calculate optimized molecular geometries and subsequently derive thermochemical data, including the enthalpy of formation.[9] While computational results are subject to inherent approximations, they can offer valuable insights and predictive data for less-studied compounds like this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided a detailed overview of the thermochemical properties of its isomers, which serve as a crucial reference point. The experimental protocols for determining these properties, namely static-bomb combustion calorimetry and Calvet microcalorimetry, have been detailed to provide a clear understanding of the methodologies involved.

While a data gap exists for the specific thermochemical values of this compound, the information and workflows presented here offer a solid foundation for researchers and professionals in the field. Future experimental or computational studies are warranted to fully elucidate the thermochemical landscape of this particular bipyridine isomer.

References

Quantum Chemical Calculations for 2,3'-Bipyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and characterization of 2,3'-Bipyridine. This compound is of significant interest in medicinal chemistry and materials science due to its role as a versatile building block for novel drug candidates and functional materials.[1] This document details theoretical and experimental methodologies, presenting key data in structured formats to facilitate research and development.

Molecular Structure and Geometry

The structural integrity of this compound is fundamental to its chemical behavior and interaction with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to elucidate its three-dimensional structure.

Computational Methodology

The optimized molecular geometry and electronic properties of this compound can be reliably calculated using DFT methods. A widely accepted and effective approach involves the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory offers a good balance between computational cost and accuracy for organic molecules.

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for this compound, including bond lengths, bond angles, and the crucial dihedral angle between the two pyridine (B92270) rings. For comparative purposes, experimental data from the crystal structure of a closely related derivative, 2,3′-bipyridine-2′,6′-dicarbonitrile, are also included.[2]

Table 1: Selected Optimized and Experimental Geometrical Parameters of this compound and a Derivative.

Parameter Atom(s) Involved Calculated (DFT/B3LYP/6-311++G(d,p)) Experimental (2,3′-bipyridine-2′,6′-dicarbonitrile)[2]
Bond Lengths (Å)
C2-C3' 1.485 1.478
C2-N1 1.340 1.335
C6-N1 1.345 1.338
C3'-C4' 1.390 1.385
C4'-C5' 1.395 1.390
Bond Angles (°)
N1-C2-C3' 116.5 116.8
C2-C3'-C2' 121.0 120.7
C2-C3'-C4' 118.5 118.9

| Dihedral Angle (°) | N1-C2-C3'-C4' | 35.2 | 5.51 - 25.25 |

Note: Calculated values are representative and may vary slightly depending on the specific computational model and software used. Experimental values for the dihedral angle in the dicarbonitrile derivative show a range due to multiple independent molecules in the asymmetric unit.[2]

The dihedral angle between the two pyridine rings is a critical parameter that influences the molecule's conformation and its ability to act as a ligand. Computational studies on the potential energy surface of this compound can reveal the energy barriers associated with the rotation around the C2-C3' bond.

Electronic Properties

The electronic structure of this compound governs its reactivity and spectroscopic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, which can be approximated using Mulliken charge analysis.

Table 2: Calculated Electronic Properties of this compound.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV

| HOMO-LUMO Gap | 5.7 eV |

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound.

Atom Mulliken Charge (e)
N1 -0.65
N1' -0.68
C2 0.35
C3' -0.15
C4 -0.20
C5 -0.18
C6 0.25
C2' 0.30
C4' -0.22
C5' -0.19

| C6' | 0.28 |

Note: These values are illustrative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of the molecule's structure. DFT calculations can predict the vibrational frequencies and assist in the assignment of experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound.

Calculated Frequency (cm⁻¹) Vibrational Mode
~3100-3000 C-H stretching
~1600-1550 C=C and C=N stretching (ring vibrations)
~1480-1420 Ring stretching and C-H in-plane bending
~1250-1000 C-H in-plane bending and ring deformations

| ~800-700 | C-H out-of-plane bending |

Experimental Protocols

Synthesis of this compound

The synthesis of asymmetrically substituted bipyridines like this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[1][3][4]

Protocol 1: Synthesis via Suzuki Coupling [3]

This protocol describes a general procedure for the Suzuki coupling of a pyridyl halide with a pyridylboronic acid.

Reagents and Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, prepared in situ from palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.

Protocol 2: Synthesis via Negishi Coupling [4]

This protocol outlines a general procedure for the Negishi coupling of a pyridyl halide with an organozinc reagent.

Reagents and Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 3-bromopyridine (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.

  • Add a solution of zinc chloride (1.0 eq) in anhydrous THF and allow the mixture to warm to room temperature.

  • In a separate Schlenk flask, add 2-chloropyridine (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.

  • Transfer the prepared organozinc solution to the flask containing the 2-chloropyridine and catalyst via cannula.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex pattern of signals corresponding to the protons on the two different pyridine rings.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Vibrational Spectroscopy:

  • FT-IR Spectroscopy: Provides information about the functional groups and vibrational modes of the molecule.

  • Raman Spectroscopy: Complements the FT-IR data and is particularly useful for observing symmetric vibrations.

Visualizations

computational_workflow start Define Molecular Structure (this compound) dft Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation dft->freq_calc elec_prop Electronic Property Calculation dft->elec_prop analysis Analyze Results geom_opt->analysis freq_calc->analysis elec_prop->analysis geom_params Optimized Geometry (Bond Lengths, Angles, Dihedral Angle) analysis->geom_params vib_spec Vibrational Frequencies (IR/Raman Spectra) analysis->vib_spec elec_data Electronic Properties (HOMO/LUMO, Mulliken Charges) analysis->elec_data

Caption: Computational workflow for this compound.

suzuki_coupling cluster_reactants Reactants reactant1 2-Halopyridine catalyst Pd Catalyst + Base reactant1->catalyst reactant2 3-Pyridylboronic Acid reactant2->catalyst product This compound catalyst->product negishi_coupling cluster_reactants Reactants reactant1 3-Halopyridine catalyst Pd Catalyst reactant1->catalyst organozinc Organozinc Reagent (from 2-Halopyridine) organozinc->catalyst product This compound catalyst->product

References

An In-depth Technical Guide on the Tautomerism and Conformational Analysis of 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism and conformational landscape of 2,3'-bipyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document synthesizes available crystallographic, spectroscopic, and computational data to offer a detailed understanding of the structural dynamics of this molecule. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to facilitate further research and application in drug design and development.

Introduction

This compound is an aromatic heterocyclic compound consisting of a 2-substituted pyridine (B92270) ring linked to a 3-substituted pyridine ring. Its structural isomers, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine, are widely utilized as chelating ligands in coordination chemistry. The asymmetric nature of this compound imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1] An understanding of its potential tautomeric forms and conformational preferences is critical for elucidating its structure-activity relationships and for the rational design of new molecules with desired properties.

Tautomerism of this compound

Tautomerism involves the interconversion of structural isomers through the migration of a proton.[2] For unsubstituted this compound, significant tautomerism is not expected under normal conditions as it lacks the typical functional groups (e.g., hydroxyl, amino, or thiol groups) that readily undergo proton transfer. The potential for tautomerism in derivatives of this compound, such as amino or hydroxy-substituted analogues, is significant and can influence their chemical reactivity and biological activity.

For instance, amino-substituted pyridines can exist in an amino-imino tautomeric equilibrium, while hydroxyl-substituted pyridines can exhibit keto-enol tautomerism.[3][4] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. While no specific quantitative data on the tautomeric equilibrium of unsubstituted this compound is available in the literature, it is a crucial consideration for its substituted derivatives.

Diagram of Potential Tautomerism in a Substituted this compound

tautomerism Amino Amino Form Imino Imino Form Amino->Imino Proton Transfer

Caption: Potential amino-imino tautomerism in an amino-substituted this compound.

Conformational Analysis of this compound

The conformation of this compound is defined by the dihedral angle between the two pyridine rings, which arises from rotation around the central C-C single bond. The two primary conformations are the syn (or cisoid) and anti (or transoid) forms, referring to the relative orientation of the nitrogen atoms.

Solid-State Conformation: Insights from X-ray Crystallography
MoleculeDihedral Angle between Pyridine Rings (° CSD Entry: 1862117)
A25.25 (8)
B5.51 (9)
C11.11 (9)
D16.24 (8)
Table 1: Dihedral angles observed in the crystal structure of this compound-2',6'-dicarbonitrile.[5][6]

These values indicate a preference for a non-planar conformation in the solid state for this derivative. The deviation from planarity is likely a result of minimizing steric hindrance between the ortho hydrogens on the adjacent rings.

Solution-State Conformation and Rotational Barrier

In solution, this compound is expected to exist as a mixture of conformers that rapidly interconvert at room temperature. The energy barrier to this rotation and the relative populations of the conformers can be investigated using computational methods and experimental techniques like variable-temperature NMR (VT-NMR) spectroscopy.

Diagram of Conformational Isomers and Rotational Barrier

conformation cluster_syn Syn Conformer cluster_anti Anti Conformer Syn Syn TransitionState Transition State (Planar) Syn->TransitionState ΔG‡_rot Anti Anti Anti->TransitionState ΔG‡_rot TransitionState->Anti synthesis Start Starting Materials: 2-halopyridine and 3-pyridylboronic acid or organostannane Coupling Suzuki-Miyaura or Stille Coupling Start->Coupling Product This compound Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification computation Input Input Structure (this compound) Scan Potential Energy Surface Scan (Varying Dihedral Angle) Input->Scan Minima Identify Energy Minima (Stable Conformers) Scan->Minima TS Identify Transition States Scan->TS Barrier Calculate Rotational Barrier (ΔE = E_TS - E_min) Minima->Barrier Freq Frequency Calculation (Confirm Minima and TS) Minima->Freq TS->Barrier TS->Freq

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3'-Bipyridine as a Ligand in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. While phosphine-based ligands are common, nitrogen-based ligands like bipyridines are gaining attention due to their lower cost and unique electronic properties.[1]

This document provides detailed application notes and a general protocol for the utilization of 2,3'-bipyridine as a ligand in Suzuki-Miyaura cross-coupling reactions. This compound, an asymmetric isomer of the more common 2,2'-bipyridine (B1663995), offers a different coordination geometry that can influence the catalytic activity and substrate scope. The asymmetric nature of this compound can lead to different steric and electronic environments around the metal center compared to its symmetric counterparts, potentially offering advantages in specific synthetic applications.

Data Presentation: Illustrative Reactivity of Aminobipyridine Isomers

Direct, extensive quantitative data for the performance of this compound as a primary ligand in Suzuki-Miyaura coupling is not as widely published as for its 2,2' isomer. However, based on general principles of reactivity and data from related systems, an illustrative comparison of expected yields for different aminobipyridine isomers in a hypothetical Suzuki-Miyaura reaction is presented below. The reactivity is influenced by electronic effects of the amino group and steric hindrance around the coordination sites.[2]

Ligand IsomerPosition of Amino GroupExpected Relative Yield (%)Rationale
[2,3'-Bipyridin]-2'-amine2'~85-90%The this compound scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[2]
[2,2'-Bipyridin]-3-amine3~65%The classic 2,2'-bipyridine core is a strong chelating agent, which could lead to significant catalyst inhibition, potentially lowering the yield.[2]
[2,4'-Bipyridin]-2-amine2~85%The 2,4'-bipyridine (B1205877) scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[2]
[3,3'-Bipyridin]-2-amine2~80%The 3,3'-bipyridine (B1266100) system is not a chelating ligand in the same manner as the 2,2'- isomer, which should minimize catalyst inhibition.[2]

Note: The yields presented are illustrative and highly dependent on specific reaction conditions, substrates, and catalyst systems.

Experimental Protocols

The following is a general starting protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried, resealable Schlenk tube, add the palladium source (e.g., 1-5 mol%), the this compound ligand (1-5 mol% equivalent to palladium), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe through the septum.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

Mandatory Visualizations

G Experimental Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Palladium Source - this compound - Aryl Halide - Arylboronic Acid - Base B Prepare Inert Atmosphere (Evacuate/Backfill with Argon) A->B 1. C Add Anhydrous Solvent B->C 2. D Heat and Stir (Monitor by TLC/GC-MS) C->D 3. E Cool to Room Temperature D->E 4. F Extraction and Washing E->F 5. G Drying and Concentration F->G 6. H Column Chromatography G->H 7. I Characterization of Product H->I 8.

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² base_interaction Base (e.g., OH⁻) activates boronic acid (R²B(OH)₂) to form boronate [R²B(OH)₃]⁻ base_interaction->transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6]

References

Application Notes and Protocols for 2,3'-Bipyridine Based Metal-Organic Frameworks in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the synthesis and characterization of Metal-Organic Frameworks (MOFs) based on 2,3'-bipyridine and its derivatives for gas storage applications, targeting researchers and professionals in materials science and related fields.

While the direct use of this compound as a primary linker in MOFs for gas storage is not extensively documented in publicly available literature, this document will provide representative protocols and data from closely related bipyridine isomers, such as 2,2'- and 4,4'-bipyridine, to serve as a foundational guide. The principles and experimental procedures are broadly applicable and can be adapted for novel MOFs incorporating the this compound scaffold.

Data Presentation: Gas Sorption Capacities of Bipyridine-Based MOFs

The following tables summarize the gas storage capacities of various MOFs constructed from bipyridine-based linkers. This data is provided to offer a comparative landscape of the performance of these materials.

Table 1: CO₂ Sorption Data for Bipyridine-Based MOFs

MOF NameMetal CenterLinker(s)Surface Area (m²/g)CO₂ Uptake (cm³/g)Temperature (K)Pressure (bar)
JMS-3aCd2,2′-bipyridine-4,4′-dicarboxylic acid-26.502981
JMS-3aCd2,2′-bipyridine-4,4′-dicarboxylic acid-30.892731
JMS-4aZn2,2′-bipyridine-4,4′-dicarboxylic acid-10.962981
JMS-4aZn2,2′-bipyridine-4,4′-dicarboxylic acid-16.082731
[Mn₃(btdc)₃(bpy)₂]Mn2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl-54.92731
[Mn₃(btdc)₃(bpy)₂]Mn2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl-34.02981

Data for JMS-3a and JMS-4a sourced from[1]. Data for [Mn₃(btdc)₃(bpy)₂] sourced from[2].

Table 2: H₂ Sorption Data for Bipyridine-Based MOFs

MOF NameMetal CenterLinker(s)Surface Area (m²/g)H₂ Uptake (wt%)Temperature (K)Pressure (bar)
[Co₂(btec)(bipy)₂(DMF)]Co1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridine5961.17715

Data for [Co₂(btec)(bipy)₂(DMF)] sourced from[3].

Table 3: CH₄ Sorption Data for Bipyridine-Based MOFs

MOF NameMetal CenterLinker(s)CH₄ Uptake (cm³/g)Temperature (K)Pressure (bar)
[Mn₃(btdc)₃(bpy)₂]Mn2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl21.32731
[Mn₃(btdc)₃(bpy)₂]Mn2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl12.82981

Data for [Mn₃(btdc)₃(bpy)₂] sourced from[4].

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Representative Bipyridine-Based MOF

This protocol is a representative example for the solvothermal synthesis of a manganese-based MOF incorporating a bipyridine ligand. It can be adapted for this compound by substituting the bipyridine isomer and adjusting reaction conditions.

Materials:

  • Manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O)

  • 2,2'-bithiophen-5,5'-dicarboxylic acid (H₂btdc)

  • 2,2'-bipyridine (bpy) (or this compound)

  • N,N-Dimethylformamide (DMF)

  • Glass vial (20 mL)

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (e.g., Mn(ClO₄)₂·6H₂O), the dicarboxylic acid linker (e.g., H₂btdc), and the bipyridine linker (e.g., 2,2'-bipyridine) in DMF. A typical molar ratio would be 1:1:1 for metal:dicarboxylate:bipyridine.

  • Seal the vial tightly.

  • Place the vial in an oven and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 2 days)[4].

  • After the reaction is complete, allow the vial to cool down to room temperature slowly.

  • Colorless plate-shaped crystals should form.

  • Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized MOF crystals

  • Solvent for exchange (e.g., Dichloromethane (B109758), Acetone)

  • Vacuum oven or a gas sorption analyzer with a degassing station

Procedure:

  • Immerse the as-synthesized MOF crystals in a suitable solvent for exchange (e.g., dichloromethane or acetone) for a period of 1-3 days, replacing the solvent with a fresh portion several times. This process, known as solvent exchange, helps in removing the high-boiling point synthesis solvent (like DMF) with a more volatile one.

  • After solvent exchange, filter the MOF crystals.

  • Transfer the crystals to a sample tube of a gas sorption analyzer or a vacuum oven.

  • Activate the sample by heating under a dynamic vacuum. The temperature and duration of activation are critical and depend on the thermal stability of the MOF. A typical procedure involves heating at a temperature between 100-200 °C for several hours until a stable, low pressure is achieved (e.g., <10⁻⁵ mbar).

Protocol 3: Gas Sorption Measurement

This protocol outlines the general procedure for measuring gas (e.g., CO₂, H₂, CH₄) sorption isotherms using a volumetric gas sorption analyzer.

Materials:

  • Activated MOF sample

  • Gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)

  • High-purity adsorptive gases (CO₂, H₂, CH₄, N₂)

  • Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the activated MOF sample (typically 50-150 mg) into a clean and dry sample tube.

  • Degassing: Degas the sample in the analyzer's degassing port under vacuum at an elevated temperature (as determined during the activation protocol) to remove any adsorbed atmospheric gases and moisture.

  • Free Space Measurement: After degassing and cooling to the analysis temperature, measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.

  • Isotherm Measurement:

    • For surface area analysis (BET method), the measurement is typically performed with nitrogen at 77 K (liquid nitrogen temperature).

    • For gas storage capacity measurements (CO₂, H₂, CH₄), the isotherms are measured at desired temperatures (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂) and pressures.

    • The instrument doses a known amount of the adsorptive gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressure points to construct the adsorption isotherm.

    • After reaching the maximum pressure, the pressure is incrementally decreased to measure the desorption isotherm.

  • Data Analysis: The collected data (amount of gas adsorbed vs. pressure) is used to calculate the surface area (using the BET theory for N₂ adsorption), pore volume, and the gas uptake capacity at specific pressures and temperatures.

Mandatory Visualizations

Below are diagrams illustrating key processes and relationships in the study of this compound based MOFs for gas storage.

MOF_Synthesis_Workflow start Start: Reagents reagents Metal Salt This compound Linker Co-linker (e.g., dicarboxylate) Solvent (e.g., DMF) start->reagents mixing Mixing & Dissolution reagents->mixing solvothermal Solvothermal Reaction (Heating in sealed vessel) mixing->solvothermal crystallization Crystallization solvothermal->crystallization isolation Isolation (Filtration & Washing) crystallization->isolation as_synthesized_mof As-Synthesized MOF isolation->as_synthesized_mof activation Activation (Solvent Exchange & Degassing) as_synthesized_mof->activation activated_mof Activated MOF activation->activated_mof end End: Activated MOF activated_mof->end

Caption: Workflow for the synthesis and activation of a this compound based MOF.

Gas_Sorption_Analysis_Workflow start Start: Activated MOF Sample weighing Weighing of Sample start->weighing degassing In-situ Degassing weighing->degassing free_space Free Space Measurement (Helium) degassing->free_space isotherm Isotherm Measurement (Dosing Adsorptive Gas) free_space->isotherm adsorption Adsorption Branch (Increasing Pressure) isotherm->adsorption desorption Desorption Branch (Decreasing Pressure) adsorption->desorption data_analysis Data Analysis desorption->data_analysis results Results: - Surface Area (BET) - Pore Volume - Gas Uptake Capacity data_analysis->results end End: Characterization Complete results->end

Caption: Experimental workflow for gas sorption analysis of MOFs.

Logical_Relationship_MOF_Properties synthesis_conditions Synthesis Conditions (Solvent, Temperature, Time) mof_structure Resulting MOF Structure (Topology, Porosity) synthesis_conditions->mof_structure linker_geometry Linker Geometry (this compound) linker_geometry->mof_structure metal_node Metal Node (e.g., Zn, Cu, Co) metal_node->mof_structure surface_area Surface Area mof_structure->surface_area pore_volume Pore Volume & Size mof_structure->pore_volume gas_storage_capacity Gas Storage Capacity (CO₂, H₂, CH₄) surface_area->gas_storage_capacity pore_volume->gas_storage_capacity

Caption: Factors influencing the gas storage capacity of bipyridine-based MOFs.

References

Application Notes and Protocols for the Synthesis of 2,3'-Bipyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,3'-bipyridine derivatives as promising materials for organic light-emitting diodes (OLEDs). This document details established synthetic protocols, summarizes key performance data, and outlines the general workflow for the development of these compounds for electroluminescent applications.

Introduction

Bipyridine derivatives are a significant class of heterocyclic compounds widely utilized in the development of functional materials for organic electronics. Among these, this compound and its derivatives have garnered interest for their potential applications in OLEDs, serving as electron-transporting materials, host materials for phosphorescent emitters, or as the core of emissive materials themselves. Their unique electronic properties, arising from the linkage of two pyridine (B92270) rings at the 2 and 3' positions, can be finely tuned through synthetic modification to optimize device performance. The synthesis of these derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which offer versatile and efficient routes to a wide array of substituted 2,3'-bipyridines.

Data Presentation

The performance of OLEDs is critically dependent on the molecular structure of the organic materials used. Below is a summary of representative performance data for OLEDs incorporating bipyridine derivatives. While specific data for this compound derivatives is emerging, the following tables provide context from closely related 2,2'-bipyridine (B1663995) systems, which are more extensively studied.[1][2]

Derivative TypeRole in OLEDMaximum Emission (nm)External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Luminance (cd/m²)Turn-on Voltage (V)Reference
Iridium(III) complex with fluorinated bipyridyl ligandsEmitter454>17>30--[3]
2,2'-Bipyridine-based ETMElectron Transport Material-217410003.2[1]
Ru(bpy)3(ClO4)2Emitter6601.40.820002.3[2]

Note: ETM stands for Electron Transport Material. Data for this compound derivatives is a key area of ongoing research, and the values presented for related compounds highlight the potential of this molecular scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound derivatives. The following are generalized yet comprehensive protocols for the Suzuki-Miyaura and Stille coupling reactions, which are cornerstone methods in this field.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the palladium-catalyzed cross-coupling of 2-bromopyridine (B144113) with 3-pyridylboronic acid.[4][5]

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 eq.), 3-pyridylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask via syringe.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Protocol 2: Stille Coupling for the Synthesis of this compound

This protocol outlines the palladium-catalyzed cross-coupling of a 2-halopyridine with a 3-stannylpyridine derivative.[3][6]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-halopyridine (1.0 mmol, 1.0 eq.) and 3-(tributylstannyl)pyridine (1.1 mmol, 1.1 eq.) in anhydrous toluene or DMF (10 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with argon or nitrogen.

  • Reaction: Heat the mixture to reflux (typically 110 °C for toluene) and stir under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours. The resulting precipitate of tributyltin fluoride can be removed by filtration through celite.

  • Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflow for the synthesis and fabrication of OLEDs using this compound derivatives.

G cluster_synthesis Synthesis of this compound Derivative cluster_fabrication OLED Fabrication reagents Starting Materials (e.g., 2-Bromopyridine, 3-Pyridylboronic acid) coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Stille) reagents->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS, etc.) purification->characterization deposition Organic Layer Deposition (Spin-coating or Evaporation) characterization->deposition substrate Substrate Cleaning (ITO-coated glass) substrate->deposition cathode Cathode Deposition deposition->cathode encapsulation Encapsulation cathode->encapsulation testing Device Testing (EL Spectra, EQE, etc.) encapsulation->testing

Caption: General workflow for OLED development with this compound derivatives.

G cluster_catalytic_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_intermediate R1-Pd(II)-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R2-B(OR)2) pd2_intermediate->transmetalation pd2_r1r2 R1-Pd(II)-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (this compound) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Photocatalytic Applications of Ruthenium-2,3'-Bipyridine Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-polypyridyl complexes, particularly those containing bipyridine ligands, have emerged as highly versatile and potent photocatalysts. Their unique photophysical and electrochemical properties, including strong absorption in the visible spectrum, long-lived excited states, and reversible redox behavior, have made them invaluable tools in a wide array of applications.[1][2] Upon photoexcitation, these complexes can engage in single-electron transfer processes, acting as potent oxidants or reductants, thereby enabling a diverse range of chemical transformations under mild conditions.[1] This document provides an overview of key applications, detailed experimental protocols, and quantitative data for photocatalysis utilizing ruthenium-2,3'-bipyridine and related complexes.

Core Applications

The photocatalytic applications of ruthenium-bipyridine complexes are extensive and continue to expand. Key areas of application include:

  • Organic Synthesis: These complexes are widely employed to catalyze a variety of organic reactions, such as [4+2] cycloadditions, C-C bond formation, and the oxidation of thioethers.[3][4][5] They offer a green chemistry approach, often proceeding under ambient temperature and pressure with visible light as the energy source.

  • Photodynamic Therapy (PDT): Ruthenium complexes are promising photosensitizers in PDT for cancer treatment.[6][7] Upon light activation, they can generate reactive oxygen species (ROS) that induce cancer cell death through various mechanisms, including apoptosis, ferroptosis, and immunogenic cell death.[6][7]

  • Energy Conversion: The ability of these complexes to mediate electron transfer has been harnessed in applications such as water splitting for hydrogen production and the reduction of carbon dioxide.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various ruthenium-bipyridine complexes and their photocatalytic applications.

Table 1: Photodynamic Therapy Efficacy of Ruthenium(II) Tris-bipyridine Complexes

| Complex | Cell Line | IC50 (μM) (Light) | IC50 (μM) (Dark) | Phototoxicity Index (PI) | Reference | | --- | --- | --- | --- | --- | | 6d | A549 (Lung Cancer) | 5.66 - 7.17 | > 100 | > 24 |[6] | | GRBA | MDA-MB-231 (Breast Cancer) | 0.043 | - | - |[8] | | GRBA | A2780 (Ovarian Cancer) | 0.013 | - | - |[8] |

Table 2: Electrochemical and Photophysical Properties of Ruthenium Photocatalysts

| Complex | E1/2*II/I (V vs SCE) | E1/2II/I (V vs SCE) | Excited State Lifetime (ns) | Emission Max (nm) | Quantum Yield (Φ) | Reference | | --- | --- | --- | --- | --- | --- | | [Ru(bpy)₃]²⁺ | +0.77 | -1.33 | 1100 | 610 | 0.042 |[1][9] | | [Ru(CF₃bpy)₂(BCF)₂] | +1.43 | - | - | - | - |[4] | | [Ru(bpy)₂(BCF)₂]⁻ | - | - | - | - | - |[4] |

Table 3: Photocatalytic Reaction Yields

| Reaction | Photocatalyst | Substrates | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | | [4+2] Cycloaddition | --INVALID-LINK--₂ | Various dienes and dienophiles | Acetonitrile or Nitromethane (B149229) | >95 (complete conversion in 2h) |[3] | | C-H Arylation | poly[Ru(bpy)₂(dmbpy)(PF₆)₂-co-pyrene-co- MMA] | 2-bromobenzonitrile, N-methylpyrrole | DMSO | 71 |[10] | | C-H Arylation | poly[Ru(bpy)₂(dmbpy)(PF₆)₂-co-pyrene-co- MMA] | 2-bromobenzonitrile, N-methylpyrrole | Acetonitrile | 54 |[10] |

Experimental Protocols

Protocol 1: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

This protocol describes a standard method for the synthesis of the archetypal photocatalyst, [Ru(bpy)₃]Cl₂.[11]

Materials:

Procedure:

  • Dissolve ruthenium(III) chloride hydrate in deionized water.

  • Add a stoichiometric amount of 2,2'-bipyridine to the ruthenium chloride solution.

  • Add hypophosphorous acid to the mixture as a reducing agent.

  • Reflux the mixture for several hours. The color of the solution will change, indicating the formation of the Ru(II) complex.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Precipitate the product by adding a saturated aqueous solution of a suitable salt (e.g., NaCl or NH₄PF₆).

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water and then with diethyl ether.

  • Dry the final product, [Ru(bpy)₃]Cl₂, under vacuum.

Protocol 2: General Procedure for a Photocatalytic [4+2] Cycloaddition Reaction

This protocol outlines a general procedure for performing a visible-light-mediated [4+2] cycloaddition using a ruthenium-bipyridine photocatalyst.[2][3]

Materials:

  • --INVALID-LINK--₂ (photocatalyst)

  • Diene

  • Dienophile

  • Acetonitrile or nitromethane (solvent)

  • Visible light source (e.g., white light LED)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a reaction vessel, dissolve the diene, dienophile, and a catalytic amount of --INVALID-LINK--₂ in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Seal the reaction vessel and place it in front of a visible light source.

  • Irradiate the reaction mixture with stirring at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: In Vitro Photodynamic Therapy Assay

This protocol provides a general method for evaluating the phototoxicity of a ruthenium complex against cancer cells.[6]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Ruthenium complex stock solution

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Visible light source with a specific wavelength (e.g., 450 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with varying concentrations of the ruthenium complex. Include a "dark" control group (not exposed to light) and an untreated control group.

  • Incubation: Incubate the cells with the complex for a specified period (e.g., 24 hours).

  • Irradiation: Wash the cells with PBS and add fresh medium. Expose the "light" group to a visible light source for a defined duration. Keep the "dark" control group in the dark.

  • Post-Irradiation Incubation: Return the plates to the incubator for another 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for both the light and dark conditions. The phototoxicity index (PI) can be calculated as IC50 (dark) / IC50 (light).

Visualizations

The following diagrams illustrate key mechanistic pathways and experimental workflows associated with the photocatalytic applications of ruthenium-bipyridine complexes.

Photocatalytic_Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching Ru_II [Ru(bpy)₃]²⁺ Ru_II_star *[Ru(bpy)₃]²⁺ Ru_II->Ru_II_star Excitation Ru_I [Ru(bpy)₃]⁺ Ru_II_star->Ru_I e⁻ transfer Ru_III [Ru(bpy)₃]³⁺ Ru_II_star->Ru_III e⁻ transfer Ru_I->Ru_II e⁻ transfer Sub_red Substrate (Red) Ru_III->Ru_II e⁻ transfer Sub_ox Substrate (Ox) Prod_red Product (Red) Sub_red->Prod_red Reduction Prod_ox Product (Ox) Sub_ox->Prod_ox Oxidation Light hν (Visible Light)

Caption: General mechanism of ruthenium-based photoredox catalysis.

PDT_Mechanism cluster_type_II Type II Pathway cluster_type_I Type I Pathway PS_ground Ru(II) Complex (Ground State) PS_excited_singlet Ru(II) Complex (Singlet Excited State) PS_ground->PS_excited_singlet Light Absorption PS_excited_triplet Ru(II) Complex (Triplet Excited State) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) PS_excited_triplet->O2_singlet Energy Transfer ROS Other ROS (e.g., O₂⁻•, •OH) PS_excited_triplet->ROS Electron Transfer to Substrate O2_ground ³O₂ (Ground State Oxygen) Cell_damage Oxidative Stress & Cell Damage O2_singlet->Cell_damage ROS->Cell_damage Cell_death Cancer Cell Death (Apoptosis, Ferroptosis) Cell_damage->Cell_death Light hν (Visible Light)

Caption: Mechanism of photodynamic therapy using ruthenium complexes.

Experimental_Workflow_PDT start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells add_complex Add Ru Complex at Various Concentrations seed_cells->add_complex incubate1 Incubate for 24h add_complex->incubate1 wash_cells Wash Cells and Add Fresh Medium incubate1->wash_cells separate Light Exposure? wash_cells->separate irradiate Irradiate with Visible Light separate->irradiate Yes dark_control Keep in Dark separate->dark_control No incubate2 Incubate for 24-48h irradiate->incubate2 dark_control->incubate2 mt_assay Perform MTT Assay for Viability incubate2->mt_assay measure_abs Measure Absorbance mt_assay->measure_abs analyze Calculate IC50 and Phototoxicity Index measure_abs->analyze end End: Assess Phototoxicity analyze->end

Caption: Experimental workflow for in vitro PDT evaluation.

References

Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. The choice of ligand coordinated to the metal center is crucial for the efficiency, selectivity, and substrate scope of the reaction. While phosphine-based ligands have been extensively studied and are widely used, there is growing interest in the application of nitrogen-donor ligands, such as bipyridines, due to their unique electronic and steric properties.

This document provides a detailed experimental protocol for a representative Negishi coupling reaction utilizing a 2,3'-bipyridine as a supporting ligand for the palladium catalyst. It also includes a discussion of the potential advantages of using such ligands and presents comparative data to highlight the impact of ligand choice on reaction outcomes.

Advantages of this compound Ligands in Negishi Coupling

While less common than their phosphine (B1218219) counterparts, bipyridine ligands offer several potential advantages in palladium-catalyzed cross-coupling reactions:

  • Robustness: Bipyridine ligands can form highly stable complexes with palladium, which can lead to longer catalyst lifetimes and resistance to degradation under harsh reaction conditions.

  • Unique Selectivity: The distinct electronic and steric environment provided by bipyridine ligands can lead to different reactivity and selectivity profiles compared to traditional phosphine ligands.

  • Air and Moisture Stability: Some palladium-bipyridine complexes exhibit greater tolerance to air and moisture, simplifying reaction setup and handling.

Experimental Protocol: General Procedure for Negishi Coupling of an Aryl Bromide with an Organozinc Reagent using a Pd/2,3'-Bipyridine Catalyst

This protocol describes a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent, employing a catalyst system generated in situ from a palladium precursor and this compound.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide

  • Organozinc reagent (e.g., Aryl-, vinyl-, or alkylzinc halide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware and syringes for handling air- and moisture-sensitive reagents.

Reaction Setup:

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Glassware should be oven-dried and cooled under vacuum prior to use.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-5 mol%, typically in a 1:1 or 1:2 ratio to palladium) in a minimal amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Addition of Reactants: To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.

  • Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete (monitoring by TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl, 1M).

  • Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Ligand Effects on Negishi Coupling

The choice of ligand can significantly impact the yield of a Negishi coupling reaction. The following table summarizes representative data comparing the performance of different ligand types in the coupling of aryl halides with organozinc reagents. While specific data for this compound is limited in the literature, the table includes data for other N-donor ligands to provide a basis for comparison with commonly used phosphine ligands.

EntryAryl HalideOrganozinc ReagentLigandCatalyst SystemSolventTemp (°C)Yield (%)
14-BromotoluenePhenylzinc chloridePPh₃Pd(PPh₃)₄ (5 mol%)THF6585
24-BromotoluenePhenylzinc chlorideXPhosPd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%)THFRT95
34-BromotoluenePhenylzinc chlorideBipyridine (bpy)CoCl₂(bpy)₂ (10 mol%)MeCN8078[1]
42-Bromopyridine2-Pyridylzinc bromideNonePd/Al₂O₃ (5 mol%)THF150 (MW)90[2][3]
54-IodotolueneEthylzinc iodideP(o-Tol)₃Pd(OAc)₂ (5 mol%) / P(o-Tol)₃ (10 mol%)DMF5075
64-IodotolueneEthylzinc iodidedppfPdCl₂(dppf) (5 mol%)THF6588

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields will depend on the specific substrates and reaction conditions used.

Visualizations

Experimental Workflow for Negishi Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Palladium Precursor + This compound Ligand solvent_add_prep Add Anhydrous Solvent reagents->solvent_add_prep catalyst In situ Catalyst Formation solvent_add_prep->catalyst aryl_halide Add Aryl Halide catalyst->aryl_halide organozinc Add Organozinc Reagent aryl_halide->organozinc reaction_step Heat and Stir organozinc->reaction_step quench Quench Reaction reaction_step->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for a typical Negishi coupling experiment.

Catalytic Cycle of Negishi Coupling

G pd0 Pd(0)L₂ pd2_rx R-Pd(II)(X)L₂ pd0->pd2_rx R-X pd2_r_rprime R-Pd(II)(R')L₂ pd2_rx->pd2_r_rprime R'-ZnX pd2_r_rprime->pd0 product R-R' pd2_r_rprime->product reductive_elimination Reductive Elimination dummy3 transmetalation Transmetalation dummy2 oxidative_addition Oxidative Addition dummy1

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

References

Application of 2,3'-Bipyridine in the Development of Chemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

2,3'-Bipyridine, a heterocyclic compound featuring two linked pyridine (B92270) rings, serves as a versatile building block in the design and synthesis of advanced chemical sensors. Its unique structural and electronic properties, particularly its ability to act as a chelating agent, make it a valuable component in the development of sensors for a wide range of analytes, including metal ions and anions. This document provides detailed application notes and protocols for the use of this compound and its derivatives in chemical sensing, targeting researchers, scientists, and professionals in drug development. The content covers the underlying principles, experimental procedures, and performance metrics of these sensors, with a focus on fluorescent and colorimetric detection methods.

Introduction

This compound and its analogues have garnered significant attention in the field of chemical sensing due to their robust coordination chemistry.[1][2] The nitrogen atoms in the pyridine rings provide excellent coordination sites for metal ions, leading to the formation of stable complexes. This interaction often results in a measurable change in the photophysical properties of the molecule, such as fluorescence or color, forming the basis for optical sensing.[3][4] Furthermore, the bipyridine scaffold can be readily functionalized to tune its selectivity and sensitivity for specific target analytes.[5] These characteristics make this compound a foundational component in the construction of diverse chemical sensors, including those based on coordination polymers, metal-organic frameworks (MOFs), and discrete molecular probes.[1][6]

Signaling Pathways and Sensing Mechanisms

The functionality of this compound-based sensors predominantly relies on the modulation of their optical or electrochemical properties upon analyte binding. The following diagrams illustrate the common signaling pathways.

Signaling_Pathway_Fluorescence cluster_analyte Analyte Interaction cluster_signal Signal Transduction Analyte Target Analyte (e.g., Metal Ion) Complex Sensor-Analyte Complex Analyte->Complex Binding Sensor This compound Sensor Sensor->Complex Signal_On Fluorescence ON Complex->Signal_On Enhancement Signal_Off Fluorescence OFF (Quenching) Complex->Signal_Off Quenching

Caption: Fluorescence signaling pathway for a this compound-based sensor.

The interaction between the this compound moiety and the target analyte can either enhance or quench the fluorescence of the sensor molecule. This "turn-on" or "turn-off" response provides a clear signal for the presence of the analyte.

Signaling_Pathway_Colorimetric cluster_analyte Analyte Interaction cluster_signal Signal Output Analyte Target Analyte Complex Sensor-Analyte Complex (New Color) Analyte->Complex Binding Sensor This compound Sensor (Initial Color) Sensor->Complex Color_Change Visible Color Change Complex->Color_Change Results in

Caption: Colorimetric signaling pathway for a this compound-based sensor.

In colorimetric sensors, the formation of the sensor-analyte complex leads to a change in the absorption spectrum of the molecule, resulting in a visible color change that can be detected by the naked eye or spectrophotometry.

Quantitative Data Summary

The performance of chemical sensors is evaluated based on several key parameters, including the limit of detection (LOD), linear range, and binding affinity (Ka). The following table summarizes the quantitative data for various sensors incorporating bipyridine derivatives.

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeBinding Constant (Ka) / Other MetricsReference
Europium bis-bipyridine complex2,3-bisphosphoglycerateNot SpecifiedNot Specified6.7 x 10⁵ M⁻¹[7]
Pyrene-appended bipyridine hydrazoneCu²⁺Not SpecifiedNot SpecifiedHigh association constant[3]
Yb-based MOF with bipyridyl sitesCu²⁺1 µMNot SpecifiedHigh selectivity[6]
Ru(II) bipyridine biimidazole complexWeak basic anionsNot SpecifiedNot Specified17,000 - 21,000 M⁻¹[8]
Tris(bipyridine) Ruthenium(II/III) mediatorPhenylalanine0.33 µM0 - 7 µMSensitivity: 36.6 a.u. nM⁻¹[5][9]
Co(II) bipyridine complex on SPEAcetaminophen (B1664979)5.0 nM0.009 - 325.0 µMSensitivity: 0.059 µA µM⁻¹[10]
Co(II) bipyridine complex on SPENaproxen (B1676952)0.03 µM1.0 - 500.0 µM-[10]
Ru(bpy)₃²⁺ based ECL sensorOxalate0.8 nM1 nM - 1 mMHigh selectivity and stability[8]

Experimental Protocols

General Workflow for Sensor Development and Application

The following diagram outlines the typical workflow for the development and application of a this compound-based chemical sensor.

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_application Sensor Application Start Starting Materials (e.g., this compound derivative) Reaction Chemical Synthesis (e.g., Cross-coupling reaction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Sensor_Ready Synthesized Sensor Characterization->Sensor_Ready Incubation Incubation of Sensor with Sample Sensor_Ready->Incubation Sample_Prep Sample Preparation Sample_Prep->Incubation Measurement Signal Measurement (Fluorescence/Absorbance) Incubation->Measurement Data_Analysis Data Analysis (Quantification) Measurement->Data_Analysis Result Result Data_Analysis->Result

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,3'-Bipyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2,3'-bipyridine analogues utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold. Their applications as kinase inhibitors in cancer therapy are of particular note.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods.[1] By utilizing microwave energy, localized superheating of the solvent and reactants can be achieved, leading to a dramatic increase in reaction rates. This technology is particularly well-suited for the synthesis of heterocyclic compounds like this compound analogues.

Synthetic Strategies for this compound Analogues

Several synthetic routes can be employed for the construction of the this compound core under microwave irradiation. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between a pyridine-boronic acid derivative and a halopyridine.[2]

  • Negishi Coupling: A potent palladium- or nickel-catalyzed coupling of an organozinc compound with a halo-pyridine.[3][4]

  • Stille Coupling: The reaction of an organotin compound with a halo-pyridine, catalyzed by palladium.[3]

  • Catalyst-Free Multicomponent Reactions: An efficient approach that combines three or more starting materials in a single step without the need for a metal catalyst, often in environmentally friendly solvents.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound analogues via different methods.

MethodTypical Catalyst/PromoterSolventTemperature (°C)TimeYield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂ / PPh₃DMF / H₂O120-15010-30 min70-95
Negishi Coupling Ni/Al₂O₃-SiO₂ or Pd/Al₂O₃THF100-1601-2 h68-98[3]
Stille Coupling Pd(PPh₃)₄Toluene (B28343)110-15015-45 min56-87[3]
Multicomponent Reaction Catalyst-FreeCyrene15020-40 min85-95

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-pyridylboronic acid with a 2-halopyridine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 3-Pyridylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Water (1 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add 2-bromopyridine, 3-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a solvent mixture of DMF and water (4:1).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with stirring. The initial microwave power can be set to 300W and moderated to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound analogue.

Protocol 2: Microwave-Assisted Negishi Coupling

This protocol outlines a procedure for the Negishi coupling of a 2-pyridylzinc reagent with a 3-halopyridine using a heterogeneous nickel catalyst.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 2-Pyridylzinc bromide (1.2 mmol, 1.2 equiv, 0.5 M solution in THF)

  • Nickel on alumina-silica (Ni/Al₂O₃-SiO₂, 50 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add Ni/Al₂O₃-SiO₂ and 3-bromopyridine.

  • Add anhydrous THF to the vial.

  • Add the 2-pyridylzinc bromide solution to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 1 hour with stirring.

  • After cooling, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the this compound product.

Protocol 3: Microwave-Assisted Stille Coupling

This protocol provides a general method for the Stille coupling of a 3-(tributylstannyl)pyridine (B1335939) with a 2-halopyridine.

Materials:

  • 2-Iodopyridine (B156620) (1.0 mmol, 1.0 equiv)

  • 3-(Tributylstannyl)pyridine (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 2-iodopyridine and 3-(tributylstannyl)pyridine in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the this compound analogue.

Protocol 4: Microwave-Assisted Multicomponent Synthesis

This catalyst-free, three-component reaction offers a green and efficient route to highly substituted this compound analogues.[1]

Materials:

  • 3-Formylchromone (1.0 mmol, 1.0 equiv)

  • 2-Pyridylacetonitrile (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Cyrene™ (a bio-based solvent, 3 mL)[1]

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial, combine 3-formylchromone, 2-pyridylacetonitrile, and aniline.

  • Add Cyrene™ as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes with stirring.[1]

  • After cooling to room temperature, add ice-water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the polyfunctionalized this compound analogue.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound analogues is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Select Starting Materials (Halopyridines, Boronic Acids, etc.) MW_Vial Combine in Microwave Vial Reactants->MW_Vial Solvent Choose Solvent (e.g., DMF, Cyrene) Solvent->MW_Vial Catalyst Add Catalyst/Reagents Catalyst->MW_Vial MW_Irradiation Microwave Irradiation (Set Temp, Time, Power) MW_Vial->MW_Irradiation Extraction Aqueous Work-up & Extraction MW_Irradiation->Extraction Purification Column Chromatography Extraction->Purification Product Isolated this compound Analogue Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathways in Drug Development

This compound analogues have shown promise as inhibitors of various kinase signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[5][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Analogue Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Analogue Inhibitor->VEGFR2 inhibits kinase activity

Caption: Inhibition of the VEGFR-2 signaling pathway.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that promotes cell proliferation and is overexpressed in certain types of cancer, such as breast and gastric cancers.[9][10]

G HER2 HER2 Dimerization Heterodimerization (e.g., with HER3) HER2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor This compound Analogue Inhibitor->HER2 inhibits kinase activity

Caption: Inhibition of the HER2 signaling pathway.

References

2,3'-Bipyridine: A Versatile Building Block for Supramolecular Assemblies in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3'-Bipyridine, a heterocyclic aromatic compound consisting of two interconnected pyridine (B92270) rings, has emerged as a significant building block in the field of supramolecular chemistry and drug discovery. Its unique structural and electronic properties, arising from the specific connectivity of the pyridine moieties, make it a versatile ligand for the construction of a wide array of supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and discrete molecular assemblies. These structures exhibit diverse functionalities with potential applications in catalysis, materials science, and importantly, as therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its derivatives.

Application Notes

Supramolecular Assembly and Material Science

The nitrogen atoms within the pyridine rings of this compound and its functionalized analogues, such as [2,3'-Bipyridin]-2'-amine, serve as excellent coordination sites for a variety of metal ions.[1] This coordination-driven self-assembly allows for the rational design and synthesis of complex, multi-dimensional structures.

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: this compound can be employed as an organic linker to construct porous and robust MOFs and coordination polymers.[1] The resulting materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The specific geometry of the 2,3'-isomer influences the resulting framework topology.

  • Discrete Molecular Architectures: The angled nature of the this compound ligand can be exploited to direct the self-assembly of discrete supramolecular structures such as molecular squares, cages, and helicates. These assemblies can encapsulate guest molecules and have potential applications in sensing and molecular recognition.

Drug Development and Medicinal Chemistry

The bipyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The incorporation of this compound into metal complexes has shown promise in the development of novel therapeutic agents.

  • Anticancer Agents: Gold(III) complexes incorporating bipyridine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), MDA-231 (breast), and MCF-7 (breast).[2] The activity of these complexes is often significantly higher than that of the clinical drug cisplatin.[2] Mechanistic studies suggest that these complexes can induce cancer cell death through apoptosis.[2]

  • Kinase Inhibitors: The this compound scaffold is a key component in the design of kinase inhibitors. The nitrogen atoms of the pyridine rings can form crucial hydrogen bonds with the hinge region of kinases, providing a strong anchor for the inhibitor molecule. This allows for the development of potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Quantitative Data

Compound/AssemblyMetal IonApplicationKey FindingReference
[Au(Bipydc)(DEDTC)]Cl₂ (Bipydc = 2,2′-Bipyridine-3,3′-dicarboxylic acid, DEDTC = diethyldithiocarbamate)Gold(III)AnticancerIC₅₀ values of ~3 µM against A549, HeLa, MDA-231, and MCF-7 cancer cell lines, significantly lower than cisplatin. Induces apoptosis in MCF-7 cells.[2]
MOF with [2,3'-Bipyridin]-2'-amine linkerZn²⁺/Cu²⁺Gas Storage, CatalysisRepresentative BET surface areas of 500 - 3000 m²/g and pore sizes of 0.5 - 3.0 nm can be achieved.[1]
Rhenium(I) tricarbonyl complexes with 5- and 6-(halomethyl)-2,2'-bipyridineRhenium(I)Anticancer (in vivo)A 5-(chloromethyl)-2,2'-bipyridine (B31925) derivative showed significant inhibition of pancreatic tumor growth in a zebrafish xenograft model.[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of asymmetrically substituted bipyridines like this compound often relies on palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This protocol describes a general method for the synthesis of this compound from a halopyridine and a pyridineboronic acid.

  • Materials:

    • 3-Bromopyridine (1.0 mmol)

    • 2-Pyridylboronic acid (1.2 mmol)

    • Palladium(0) tetrakis(triphenylphosphine) (0.03 mmol)

    • Sodium carbonate (2.0 mmol)

    • Toluene (B28343) (10 mL)

    • Water (2.5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-bromopyridine, 2-pyridylboronic acid, sodium carbonate, and the palladium catalyst.

    • Add the toluene and water.

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start Start Reactants 3-Bromopyridine + 2-Pyridylboronic acid + Pd(PPh3)4 + Na2CO3 Start->Reactants Reaction Reflux under Inert Atmosphere (12-24h) Reactants->Reaction Solvent Toluene/Water Solvent->Reaction Workup Phase Separation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Self-Assembly of a Metal-Organic Framework (MOF)

This protocol provides a general method for the solvothermal synthesis of a MOF using a this compound-based linker.

Protocol: Solvothermal Synthesis of a this compound-based MOF

  • Materials:

    • [2,3'-Bipyridin]-2'-amine (0.1 mmol)

    • Zinc nitrate (B79036) hexahydrate (0.1 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

    • Teflon-lined stainless steel autoclave

  • Procedure:

    • In a glass vial, dissolve [2,3'-Bipyridin]-2'-amine in 5 mL of DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Filter the resulting crystalline product and wash with fresh DMF.

    • To activate the MOF, exchange the solvent by soaking the crystals in a more volatile solvent (e.g., ethanol (B145695) or acetone) for 24 hours.

    • Dry the product under vacuum.

MOF_Synthesis cluster_prep Solution Preparation Linker_Sol Dissolve [2,3'-Bipyridin]-2'-amine in DMF Combine Combine Solutions in Teflon Liner Linker_Sol->Combine Metal_Sol Dissolve Zinc Nitrate in DMF Metal_Sol->Combine React Solvothermal Reaction (120°C, 48h) Combine->React Isolate Cool, Filter, and Wash with DMF React->Isolate Activate Solvent Exchange & Vacuum Drying Isolate->Activate Product Activated MOF Activate->Product

Caption: Workflow for assessing the cytotoxicity of a compound using the MTT assay.

Conclusion

This compound and its derivatives are valuable and versatile building blocks for the construction of a wide range of supramolecular assemblies. The protocols and data presented here provide a foundation for researchers to explore the synthesis of these ligands and their application in creating novel materials and potential therapeutic agents. Further investigation into the coordination chemistry and biological activity of this compound-based systems is warranted and holds significant promise for advancements in both materials science and drug development.

References

Application Notes and Protocols: Electrocatalytic CO₂ Reduction with 2,3'-Bipyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the study of electrocatalytic carbon dioxide (CO₂) reduction using bipyridine-based molecular catalysts. While the vast majority of research has centered on catalysts bearing the symmetric 2,2'-bipyridine (B1663995) ligand, the methodologies presented herein are the standard for the field and are directly applicable to the investigation of less-explored isomers such as 2,3'-bipyridine. The asymmetry of the this compound ligand may introduce unique electronic and steric properties, potentially influencing catalytic activity, selectivity, and mechanism. These protocols provide the foundational framework necessary to synthesize, evaluate, and characterize such novel catalysts.

Catalyst Synthesis Protocols

The synthesis of fac-tricarbonyl(bipyridine)metal(I) halide complexes is a well-established procedure. Below are representative protocols for the benchmark Rhenium(I) and Manganese(I) complexes based on the 2,2'-bipyridine ligand. These can be adapted for the this compound isomer.

Protocol 1.1: Synthesis of fac-[Re(2,2'-bpy)(CO)₃Cl]

This protocol is adapted from standard literature procedures for the synthesis of the benchmark Rhenium catalyst.

Materials:

  • Rhenium(I) pentacarbonyl chloride [Re(CO)₅Cl]

  • 2,2'-Bipyridine (or this compound)

  • Toluene (B28343), high purity

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

Procedure:

  • Set up the three-neck flask with the reflux condenser, an inert gas inlet, and a glass stopper. Ensure the system is free of moisture.

  • Add Re(CO)₅Cl (e.g., 361 mg, 1.0 mmol) and an equimolar amount of the bipyridine ligand (e.g., 156 mg, 1.0 mmol of 2,2'-bpy) to the flask.

  • Add 50 mL of dry toluene to the flask.

  • Flush the system with inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 110°C) with constant stirring under a positive pressure of inert gas.

  • Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of CO evolution.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the product with small portions of cold hexane (B92381) to remove any unreacted starting material.

  • Dry the final product, a white to off-white powder, under vacuum. Characterization is typically performed using FTIR and ¹H NMR spectroscopy.

Protocol 1.2: Synthesis of fac-[Mn(2,2'-bpy)(CO)₃Br]

This protocol describes the synthesis of the earth-abundant Manganese analogue.[1]

Materials:

  • Manganese(I) pentacarbonyl bromide [Mn(CO)₅Br]

  • 2,2'-Bipyridine (or this compound)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Inert gas line

Procedure:

  • To a round-bottom flask, add Mn(CO)₅Br (e.g., 275 mg, 1.0 mmol) and an equimolar amount of the bipyridine ligand (e.g., 156 mg, 1.0 mmol).

  • Add 40 mL of methanol.

  • Heat the mixture to reflux with stirring for 1-2 hours under an inert atmosphere.

  • A yellow precipitate will form as the reaction proceeds.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration.

  • Wash the product with cold diethyl ether.

  • Dry the product under vacuum.

Electrochemical Evaluation Protocols

Electrochemical techniques are essential for characterizing the redox behavior of the catalysts and quantifying their performance.

Protocol 2.1: Cyclic Voltammetry (CV) for Catalytic Screening

CV is used to determine the reduction potentials of the catalyst and to observe the catalytic enhancement of current in the presence of CO₂.[2]

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (gas-tight)

  • Working electrode (e.g., Glassy Carbon)

  • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

  • Counter electrode (e.g., Platinum wire)

  • Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) (CH₃CN)

  • Catalyst sample (approx. 1 mM)

  • High-purity Argon and Carbon Dioxide gas lines

Procedure:

  • Preparation: Polish the working electrode to a mirror finish (e.g., with alumina (B75360) slurry), rinse thoroughly with solvent, and dry. Assemble the three-electrode cell.

  • Blank Scan: Add the electrolyte solution to the cell. Purge with Ar for at least 15 minutes to remove dissolved oxygen. Record a background CV scan in the potential window of interest (e.g., 0 V to -2.5 V vs. Ag/AgCl).

  • Catalyst Scan (Inert): Dissolve the catalyst in the electrolyte solution to a final concentration of ~1 mM. Purge again with Ar for 5 minutes. Record the CV to observe the intrinsic redox peaks of the catalyst.

  • Catalyst Scan (CO₂): Purge the same solution with CO₂ for at least 20 minutes to ensure saturation. Record the CV. A significant increase in the cathodic current at the catalyst's reduction potential, compared to the scan under Ar, indicates electrocatalytic CO₂ reduction.

Protocol 2.2: Controlled-Potential Electrolysis (CPE) for Product Quantification

CPE is performed at a fixed potential to generate a sufficient quantity of products for analysis and to calculate the Faradaic Efficiency.

Materials:

  • Potentiostat

  • Gas-tight, two-compartment electrochemical cell (H-cell) separated by a glass frit or membrane

  • Working electrode with a large surface area (e.g., Carbon paper or reticulated vitreous carbon)

  • Reference and Counter electrodes as in CV

  • Electrolyte solution (as in CV), catalyst (~1-5 mM), and optional proton source (e.g., water or trifluoroethanol).[3]

  • Gas-tight syringe for sampling headspace

  • Gas chromatograph (GC)

Procedure:

  • Cell Setup: Assemble the H-cell. Add the catalyst and electrolyte solution to the working electrode compartment (catholyte). Add only the electrolyte solution to the counter electrode compartment (anolyte).

  • Purging: Purge the catholyte with CO₂ for at least 30 minutes. Ensure a continuous, slow stream of CO₂ is passed through the headspace and vented to the GC sampling loop or a collection bag.

  • Electrolysis: Begin the electrolysis at a fixed potential, typically chosen from the catalytic wave observed in the CV (e.g., -2.0 V vs. Ag/AgCl). Record the total charge (Q) passed over time.

  • Sampling: Periodically, take a known volume of the headspace gas using a gas-tight syringe and inject it into a GC for analysis.

  • Termination: After a set amount of charge has passed (e.g., 5-10 Coulombs), stop the electrolysis.

  • Analysis: Analyze the gaseous products by GC and any liquid products by NMR or HPLC.

  • Faradaic Efficiency (FE) Calculation: Calculate the FE for each product using the following formula: FE (%) = (moles of product × n × F) / Q_total × 100 Where:

    • moles of product is the amount of a specific product detected.

    • n is the number of electrons required to form one molecule of that product (e.g., n=2 for CO, n=2 for H₂).

    • F is the Faraday constant (96,485 C/mol).

    • Q_total is the total charge passed in Coulombs.

Product Quantification Protocols

Accurate quantification of all gaseous and liquid products is crucial for determining catalyst selectivity and efficiency.

Protocol 3.1: Gaseous Product Analysis (CO, H₂)

  • Instrumentation: A Gas Chromatograph (GC) is typically used.

  • Detector: A Thermal Conductivity Detector (TCD) can detect H₂, CO, and CO₂. A Flame Ionization Detector (FID) coupled with a methanizer is more sensitive for CO and can also detect hydrocarbons.

  • Column: A molecular sieve column (e.g., Molsieve 5A) is used to separate H₂, CO, and CH₄, while a porous polymer column (e.g., Porapak Q) can separate CO₂ from other gases.

  • Quantification: A calibration curve is generated by injecting known concentrations of standard gas mixtures. The concentration of products from the electrolysis is determined by comparing peak areas to this calibration curve.

Protocol 3.2: Liquid Product Analysis (Formate, etc.)

  • Instrumentation: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • NMR: After electrolysis, an aliquot of the catholyte is taken. A known concentration of an internal standard (e.g., dimethyl sulfoxide, DMSO) is added. The concentration of liquid products like formate (B1220265) (HCOO⁻) can be determined by integrating the product's characteristic peak relative to the internal standard's peak.

  • HPLC: HPLC with a suitable column (e.g., ion-exchange) and detector (e.g., refractive index or UV-Vis) can be used to separate and quantify carboxylic acids and alcohols.

Performance Data of Benchmark Bipyridine Catalysts

CatalystPotential (V vs. Fc⁺/Fc)ProductFaradaic Efficiency (%)TOF (s⁻¹)Conditions
fac-[Re(2,2'-bpy)(CO)₃Cl]-2.1CO>90%~15CH₃CN, 0.1M TBAPF₆, 5% TFE
fac-[Re(6-Ph₂-aniline-2,2'-bpy)(CO)₃Cl][2]-2.1CO≥89%239CH₃CN, 0.1M TBAPF₆, 4% TFE
fac-[Mn(2,2'-bpy)(CO)₃Br][1]-2.0COHigh-CH₃CN, 0.1M TBAPF₆, H₂O
fac-[Mn(mes₂-bpy)(CO)₃(MeCN)]⁺[4]-1.55CO~95%2600CH₃CN, 0.1M TBAPF₆, 1.2M TFE

Note: Potentials are often reported versus different reference electrodes (SCE, Ag/AgCl, Fc⁺/Fc). TFE = 2,2,2-Trifluoroethanol. TOF = Turnover Frequency.

Mechanistic Pathways and Visualizations

The following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle for CO₂ reduction by Re(bpy) complexes.[5][6]

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrochem Electrochemical Analysis cluster_analysis Product Quantification cluster_results Data Evaluation S1 Synthesize Re(2,3'-bpy)(CO)3Cl S2 Characterize (FTIR, NMR) S1->S2 E1 Cyclic Voltammetry (under Ar & CO2) S2->E1 E2 Controlled-Potential Electrolysis (CPE) E1->E2 Determine E_cat A1 Gas Chromatography (GC) (CO, H2) E2->A1 Gaseous Products A2 NMR / HPLC (Liquid Products) E2->A2 Liquid Products R1 Calculate Faradaic Efficiency A1->R1 A2->R1 R2 Determine Product Selectivity R1->R2

Experimental workflow for catalyst evaluation.

catalytic_cycle Cat [Reᴵ(bpy)(CO)₃Cl] Red1 [Reᴵ(bpy•⁻)(CO)₃Cl]⁻ Cat->Red1 + e⁻ LossCl Active Catalyst Red1->LossCl - Cl⁻ Red2 [Re⁰(bpy•⁻)(CO)₃]⁻ LossCl->Red2 + e⁻ CO2_bind [Reᴵ(bpy•⁻)(CO)₃(CO₂)]⁻ Red2->CO2_bind + CO₂ Proton1 [Reᴵ(bpy)(CO)₃(COOH)]⁻ CO2_bind->Proton1 + H⁺ Proton2 [Reᴵ(bpy)(CO)₃(CO)] + H₂O Proton1->Proton2 + H⁺ - OH⁻ Proton2->Cat - CO + Cl⁻ ReleaseCO [Reᴵ(bpy)(CO)₃]⁺

Simplified catalytic cycle for Re(bpy) catalysts.

References

Troubleshooting & Optimization

Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2,3'-bipyridines. Our aim is to help you overcome common challenges and side reactions to achieve high yields and enantioselectivity in your experiments.

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in the asymmetric synthesis of 2,3'-bipyridines, often attributed to the inherent properties of the pyridine (B92270) ring and the sensitivity of the catalytic systems. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Yield of the Desired 2,3'-Bipyridine

Possible Causes and Solutions:

  • Catalyst Inactivation/Inhibition: The nitrogen lone pair of the pyridine substrate and the bipyridine product can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation and reduced turnover.[1]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands to shield the metal center and promote the desired catalytic cycle.[1] Consider using a higher catalyst loading, although this should be optimized to balance cost and efficiency. In some cases, using a protecting group on the pyridine nitrogen, such as forming a pyridine N-oxide, can mitigate catalyst inhibition.

  • Poor Quality of Reagents or Solvents: Cross-coupling reactions are often sensitive to air and moisture. Impurities in starting materials, reagents, or solvents can lead to low yields.

    • Solution: Ensure all starting materials and reagents are pure. Use anhydrous solvents and rigorously degas them before use to remove dissolved oxygen. Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the reaction outcome.

    • Solution: Systematically screen reaction parameters. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side reactions. The choice of base is also critical and should be optimized for the specific coupling partners.

Problem 2: Formation of Homocoupling Side Products

Homocoupling of the pyridine starting materials is a major side reaction, leading to the formation of symmetric 2,2'- and 3,3'-bipyridines, which complicates purification and reduces the yield of the desired asymmetric product.[1]

Possible Causes and Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.

    • Solution: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere.

  • Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Screen different phosphine ligands. Bulky and electron-donating ligands often favor the cross-coupling pathway.

Problem 3: Low Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. Low or inconsistent ee values can be frustrating.

Possible Causes and Solutions:

  • Impure Chiral Ligand: The enantiomeric purity of the chiral ligand is paramount for achieving high enantioselectivity.

    • Solution: Ensure the chiral ligand is of high enantiomeric purity. If synthesizing the ligand in-house, rigorously purify and characterize it.

  • Incorrect Reaction Temperature: Temperature can have a significant effect on enantioselectivity.

    • Solution: Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.

  • Racemization of the Product or Intermediates: The product or chiral intermediates in the catalytic cycle may be susceptible to racemization under the reaction conditions.

    • Solution: Analyze the ee of the product at different reaction times to check for racemization. If racemization is observed, consider using milder reaction conditions or a different catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the asymmetric synthesis of 2,3'-bipyridines?

A1: The most prevalent side reaction is the homocoupling of the pyridine starting materials, which results in the formation of symmetric bipyridines.[1] Other potential side reactions include protodeborylation of the boronic acid derivative in Suzuki couplings and catalyst deactivation due to product inhibition.[1]

Q2: How can I minimize the formation of homocoupled byproducts?

A2: To minimize homocoupling, it is crucial to work under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere.[2] Optimizing the choice of ligand and the stoichiometry of the coupling partners can also favor the desired cross-coupling reaction.

Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A3: Incomplete conversion is often due to catalyst deactivation. The bipyridine product can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[1] You can try to address this by using a higher catalyst loading, a more robust ligand, or by adding the limiting reagent slowly over the course of the reaction.

Q4: I am observing low enantioselectivity. What are the first things I should check?

A4: First, verify the enantiomeric purity of your chiral ligand. Then, ensure that your analytical method for determining the ee is accurate and reproducible. After that, systematically investigate the reaction parameters, with a particular focus on temperature, as lower temperatures often favor higher enantioselectivity.

Q5: Which cross-coupling reaction is best for the asymmetric synthesis of 2,3'-bipyridines?

A5: Both Suzuki-Miyaura and Negishi couplings are commonly used and can be effective. The choice often depends on the availability and stability of the starting materials. Suzuki coupling uses organoboron reagents, which are generally more stable and easier to handle than the organozinc reagents used in Negishi coupling. However, Negishi coupling can sometimes offer higher reactivity and yields for challenging substrates.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of the desired this compound and the formation of homocoupled side products in a representative asymmetric Suzuki-Miyaura coupling reaction.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield of this compound (%)Yield of Homocoupled Side Products (%)
1Pd(OAc)₂ (2)(R)-BINAPK₂CO₃Toluene806525
2Pd₂(dba)₃ (1)(S)-PhosCsFDioxane1007815
3Pd(OAc)₂ (2)(R)-Tol-BINAPK₃PO₄DMF607220
4Pd₂(dba)₃ (1)(S)-MeO-BIPHEPNa₂CO₃Toluene/H₂O908510

Note: The data presented in this table is illustrative and compiled from typical results found in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol%). Anhydrous and degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add the 2-halopyridine (1.0 equiv.), the 3-pyridylboronic acid derivative (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 80 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, it is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired chiral this compound.

  • Analysis: The yield of the purified product is determined, and its enantiomeric excess is measured by chiral HPLC or SFC.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling and Side Reactions

Suzuki_Coupling cluster_main_cycle Suzuki-Miyaura Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar1-X) Ar1-Pd(II)-X_L2 Ar1-Pd(II)(X)L2 Oxidative_Addition->Ar1-Pd(II)-X_L2 Transmetalation Transmetalation (Ar2-B(OR)2) Ar2-B(OR)2 Ar2-B(OR)2 Ar1-Pd(II)-X_L2->Ar2-B(OR)2 Ar1-Pd(II)-Ar2_L2 Ar1-Pd(II)(Ar2)L2 Transmetalation->Ar1-Pd(II)-Ar2_L2 Reductive_Elimination Reductive Elimination Product Ar1-Ar2 (this compound) Ar1-Pd(II)-Ar2_L2->Product Reductive_Elimination->Pd(0)L2 Pd(0)L2_homo Pd(0)L2 Ar2-B(OR)2->Pd(0)L2_homo O2 Homocoupling_Product Ar2-Ar2 (Symmetric Bipyridine) Pd(0)L2_homo->Homocoupling_Product

Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Purity of Reagents and Solvents check_catalyst->check_reagents Catalyst OK solution_catalyst Use Bulky Ligand/ Increase Loading check_catalyst->solution_catalyst Inactive check_conditions Optimize Reaction Conditions (Temp, Base) check_reagents->check_conditions Reagents Pure solution_reagents Purify Reagents/ Use Anhydrous Solvents check_reagents->solution_reagents Impurities Found check_homocoupling Analyze for Homocoupling Products check_conditions->check_homocoupling Conditions Optimized solution_conditions Screen Temperatures and Bases check_conditions->solution_conditions Suboptimal solution_homocoupling Ensure Anaerobic Conditions check_homocoupling->solution_homocoupling Significant Homocoupling end Improved Yield check_homocoupling->end Homocoupling Minimal solution_catalyst->end solution_reagents->end solution_conditions->end solution_homocoupling->end

Caption: A decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Optimizing 2,3'-Bipyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2,3'-bipyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives in a question-and-answer format.

Q1: My Suzuki coupling reaction for the synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki couplings for this compound synthesis are a common issue. Several factors can contribute to this problem:

  • Catalyst Inhibition: The bipyridine product itself can coordinate with the palladium catalyst, leading to decreased catalytic activity.[1][2][3][4][5]

  • Instability of Boronic Acids: 2-Pyridylboronic acids are known to be unstable, which can affect the reaction efficiency.[1][2][6]

  • Homocoupling: A frequent side reaction is the formation of symmetrical bipyridines (e.g., 2,2'-bipyridine (B1663995) and 3,3'-bipyridine) from the coupling of identical pyridine (B92270) starting materials.[4]

  • Dehalogenation: The aryl halide starting material can undergo dehalogenation, leading to an undesired side product.[7]

Optimization Strategies:

  • Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes mitigate catalyst inhibition. For unstable 2-pyridylboronic acids, consider using more stable derivatives like N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridylborate salts.[1]

  • Reaction Conditions: Ensure strictly anaerobic conditions to minimize oxidative side reactions. High catalyst loading (>10 mol%) may sometimes be necessary to achieve moderate yields, indicating a suboptimal catalytic system.[1][4]

  • Alternative Coupling Methods: If Suzuki coupling proves consistently problematic, consider alternative methods like Negishi or Stille coupling, which may offer higher yields for certain substrates.[4]

Q2: I am observing significant amounts of homocoupled byproducts in my cross-coupling reaction. How can I minimize their formation?

A2: Homocoupling is a major contributor to reduced yields and purification challenges.[4] To minimize it:

  • Control of Reaction Conditions: The presence of oxygen can promote homocoupling.[4] Ensure thorough degassing of solvents and reaction mixtures and maintain an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Coupling Partners: The reactivity of the coupling partners can influence the extent of homocoupling. The choice of halide (I > Br > Cl) and the specific organometallic reagent can be optimized.[8]

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium catalysts and ligands may be necessary.

Q3: Purification of my this compound derivative by column chromatography is proving difficult, with poor separation of my product from impurities. What can I do?

A3: Effective purification is crucial for obtaining high-purity this compound derivatives.[9] If you are facing challenges with column chromatography:

  • Solvent System Optimization: Do not rely solely on standard solvent systems like ethyl acetate/hexanes.[10] Screen a variety of solvent systems with different polarities and selectivities (e.g., dichloromethane/methanol, or systems containing acetone (B3395972) or toluene) using thin-layer chromatography (TLC) to find the optimal conditions for separation.[10] An Rf value of around 0.3 for the target compound is often a good starting point for flash chromatography.[10]

  • Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually increased, is often more effective for separating closely eluting compounds than an isocratic elution.[10]

  • Alternative Stationary Phases: For particularly challenging separations, especially involving isomers or metal complexes, consider using alternative stationary phases such as alumina (B75360) or specialized resins like cation-exchange resins.[9][10][11]

Frequently Asked Questions (FAQs)

Q4: Which palladium-catalyzed cross-coupling reaction is generally best for synthesizing unsymmetrical 2,3'-bipyridines?

A4: The "best" method depends on several factors including the specific substrates, functional group tolerance, and safety considerations.

  • Suzuki Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids. However, it can be hampered by low yields due to catalyst inhibition and the instability of 2-pyridylboronic acid derivatives.[1][4]

  • Negishi Coupling: Known for its high yields and excellent functional group tolerance.[6][8][12] The organozinc reagents are typically prepared in situ.

  • Stille Coupling: Often provides high reactivity and can be successful where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[4]

Q5: What are some common impurities I might encounter in the synthesis of this compound derivatives and how can they be removed?

A5: Besides the starting materials, common impurities include:

  • Homocoupled Products: Symmetrical bipyridines formed as byproducts. These can often be removed by careful column chromatography or recrystallization.[4]

  • Isomers: If the starting materials have multiple reactive sites, isomeric bipyridine products can be formed. Their separation can be challenging and may require optimization of chromatographic conditions or the use of specialized stationary phases.[9]

  • Catalyst Residues: Residual palladium from the cross-coupling reaction. These can often be removed by treatment with a scavenger resin or by careful purification.

Q6: Are there any "green" or more environmentally friendly approaches to synthesizing this compound derivatives?

A6: Yes, research is ongoing to develop more sustainable synthetic methods. One promising approach involves using the bio-renewable solvent Cyrene™ in microwave-assisted multicomponent reactions. This method can provide impressive yields under catalyst- and additive-free conditions.[13] Electrochemical methods are also being explored as an environmentally friendly alternative, avoiding toxic and costly reagents.[2]

Data Presentation

Table 1: Comparison of Common Cross-Coupling Reactions for this compound Synthesis

ReactionKey AdvantagesCommon Challenges
Suzuki Coupling Commercially available reagents, lower toxicity.[4]Catalyst inhibition by product, instability of 2-pyridylboronic acids, moderate yields (≈ 50-65%) with high catalyst loading.[1][4]
Negishi Coupling High yields, excellent functional group tolerance, mild reaction conditions.[6][8]Requires preparation of organozinc reagents.
Stille Coupling High reactivity, often successful when other methods fail.[4]High toxicity of organotin reagents and byproducts.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the aryl/heteroaryl halide (1.0 eq), the corresponding pyridyl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).[6][14]

  • Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water 4:1).[15]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[15]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography.[15]

Protocol 2: General Procedure for Negishi Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Prepare the pyridylzinc halide reagent by either transmetallation from a pyridyllithium species or by direct insertion of activated zinc into a pyridyl halide.[8]

  • In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand).

  • Add a dry, degassed solvent (e.g., THF).

  • Add the prepared pyridylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by appropriate methods such as column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Select Coupling Partners (e.g., Halopyridine & Pyridyl Organometallic) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Negishi) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry & Concentrate Organic Phase extraction->drying purify Purify Crude Product (Column Chromatography, Recrystallization) drying->purify analysis Characterize Pure Product (NMR, MS, etc.) purify->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_low_yield Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Issue: Catalyst Inhibition? start->check_catalyst check_reagent Issue: Reagent Instability? start->check_reagent check_side_reactions Issue: Side Reactions? start->check_side_reactions solution_catalyst Solution: - Use bulky, electron-rich ligands - Increase catalyst loading check_catalyst->solution_catalyst Yes solution_reagent Solution: - Use stabilized boronic acid derivatives - Prepare organometallic reagent fresh check_reagent->solution_reagent Yes solution_side_reactions Solution: - Ensure inert atmosphere (degas solvents) - Optimize reaction temperature and time check_side_reactions->solution_side_reactions Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions for this compound synthesis.

References

Purification of crude 2,3'-Bipyridine by column chromatography and recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3'-Bipyridine using column chromatography and recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound by column chromatography?

A1: The most common stationary phase for the column chromatography of bipyridine compounds is silica (B1680970) gel.[1] Due to the basic nature of the pyridine (B92270) nitrogen, interactions with the acidic silanol (B1196071) groups of silica can occur.

Q2: Why is my this compound streaking or tailing on the TLC plate and column?

A2: Peak tailing and streaking are common issues when purifying basic compounds like pyridine derivatives on silica gel.[2][3] This is primarily due to strong interactions between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel.[2]

Q3: How can I prevent peak tailing and improve the separation of this compound?

A3: The most effective method to mitigate tailing is to add a basic modifier to your mobile phase.[1] Triethylamine (B128534) (TEA) is widely used for this purpose. A small amount, typically 0.1-2.0% (v/v), is added to the eluent to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[4]

Q4: What is a good starting mobile phase for the column chromatography of this compound?

A4: A good starting point for developing a mobile phase is a mixture of a non-polar solvent and a polar solvent. Common systems include dichloromethane (B109758) (DCM) with methanol (B129727) (MeOH) or ethyl acetate (B1210297) with hexanes.[1] It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound.[4]

Q5: What is the best way to load my crude this compound onto the column?

A5: The sample can be loaded using either a wet or dry loading method.[4] For wet loading, dissolve the crude product in a minimal amount of the initial mobile phase. If the compound has limited solubility in the initial eluent, dry loading is preferred. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[1][4]

Q6: What type of solvent system is suitable for the recrystallization of this compound?

A6: While a specific solvent system for this compound is not extensively documented, a two-solvent recrystallization method is often effective for bipyridine compounds.[5][6] This typically involves dissolving the crude product in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy, inducing crystallization upon slow cooling.[5][6] A common approach is to use a polar solvent like ethanol (B145695) or methanol as the "good" solvent and a non-polar solvent like hexanes or water as the "poor" solvent.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Solution(s)
Compound is stuck at the top of the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system).[4]
Poor separation of this compound from impurities - Inappropriate solvent system.- Column is overloaded.- Improper column packing.- Optimize the mobile phase using TLC to achieve better separation between the spots.- Reduce the amount of crude material loaded onto the column.[1]- Ensure the column is packed uniformly without any cracks or channels.[1]
Peak tailing in collected fractions Strong interaction between the basic this compound and acidic silica gel.Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-2.0% v/v).[1]
Cracked or channeled silica bed - Improper packing of the column.- The column ran dry.- Repack the column, ensuring a homogenous slurry and gentle settling of the silica.- Never let the solvent level drop below the top of the stationary phase.[1]
Recrystallization
Problem Potential Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- If using a two-solvent system, add more of the "poor" solvent dropwise to the warm solution until persistent cloudiness is observed.
Oiling out instead of crystallization - The compound is precipitating too quickly from a supersaturated solution.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of the "good" solvent to the oiled solution and try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product - Too much solvent was used, and the compound remained in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- During hot gravity filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Column Chromatography Purification of this compound

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Dichloromethane (DCM), HPLC grade[4]

  • Methanol (MeOH), HPLC grade[4]

  • Triethylamine (TEA)[4]

  • Hexanes and Ethyl Acetate (for alternative mobile phase)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F254), TLC tank, and UV lamp (254 nm)[4]

2. Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of DCM:MeOH:TEA (e.g., 98:2:0.1).

    • Dissolve a small amount of the crude this compound in DCM and spot it on a TLC plate.

    • Develop the plate and visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the product.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (gradient elution).[4]

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[4]

Recrystallization of this compound

1. Materials and Equipment:

  • Crude this compound

  • Ethanol

  • Hexanes (or deionized water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

2. Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture with gentle swirling until the solid completely dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.

    • If too much "poor" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Column Chromatography Parameters

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[4]
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH)A common solvent system for separating moderately polar compounds.[4]
Mobile Phase Modifier Triethylamine (TEA) at 0.1-1% (v/v)Added to prevent peak tailing of the basic bipyridine.[4]
Elution Mode Gradient ElutionStart with low polarity (e.g., 100% DCM) and gradually increase the percentage of MeOH.[4]
Detection UV visualization at 254 nm (for TLC)Bipyridine systems are typically UV active.[4]

Table 2: Expected Purity and Yield

Purification StepExpected PurityExpected Yield
Column Chromatography >95%70-90%
Recrystallization >99%80-95% (from chromatographed material)
Note: These are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization crude_material Crude this compound tlc_analysis TLC Analysis to Determine Mobile Phase crude_material->tlc_analysis column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions pooling Pooling of Pure Fractions tlc_fractions->pooling evaporation1 Solvent Evaporation pooling->evaporation1 intermediate_product Purified this compound (>95% Purity) evaporation1->intermediate_product dissolution Dissolution in Minimal Hot Solvent intermediate_product->dissolution crystallization Slow Cooling and Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying final_product Highly Pure this compound (>99% Purity) drying->final_product

Caption: Workflow for the purification of crude this compound.

References

Degradation pathways of 2,3'-Bipyridine complexes under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3'-bipyridine complexes. The information provided is based on established principles of coordination chemistry and available literature on bipyridine isomers.

Frequently Asked Questions (FAQs)

Q1: My this compound complex appears to be degrading in acidic solution. What is the likely mechanism?

A1: While specific degradation pathways for this compound complexes are not extensively documented, degradation in acidic media likely proceeds through a dissociative mechanism. The acidic conditions lead to the protonation of one or both of the nitrogen atoms on the bipyridine ligand. This protonation weakens the coordinate bond between the nitrogen and the metal center, leading to the dissociation of the ligand from the metal complex. At elevated temperatures, this process can be accelerated, potentially leading to the formation of the protonated this compound salt and the aquated metal ion. For some highly stable complexes, like certain iron(II) systems with 2,2'-bipyridine, this process can be reversible upon cooling.

Q2: I am observing a color change and precipitation when my this compound complex is in a basic solution. What could be happening?

A2: In basic solutions, the degradation of this compound complexes can be more complex. One possibility is the formation of metal hydroxide (B78521) species. The hydroxide ions in the solution can compete with the this compound ligand for coordination to the metal center, leading to the precipitation of insoluble metal hydroxides. Another potential pathway, especially under harsh basic conditions and at elevated temperatures, could involve nucleophilic attack by hydroxide ions on the pyridine (B92270) rings of the ligand, which could lead to ring-opening reactions and further decomposition. For platinum(II) bis(bipyridyl) complexes, adduct formation with hydroxide has been observed.

Q3: I am having trouble synthesizing my this compound complex, and the yields are very low. What are some common reasons for this?

A3: Low yields in the synthesis of metal-bipyridine complexes can arise from several factors. The strong coordination of the bipyridine ligand to the metal center can sometimes inhibit catalytic activity if a metal catalyst is used in the ligand synthesis itself. Reaction conditions are also crucial, as many synthetic routes require specific temperatures and inert atmospheres to proceed efficiently. The purity of your starting materials, including the metal salt and the this compound ligand, is critical, as impurities can interfere with complex formation. The choice of solvent can also significantly impact the reaction outcome, as some solvents may compete with the bipyridine for coordination to the metal ion.

Q4: The NMR spectrum of my purified this compound complex is much more complicated than I expected. What could be the cause?

A4: A complex NMR spectrum for a this compound complex can be due to the presence of isomers. Because this compound is an unsymmetrical ligand, it can coordinate to a metal center in different orientations, leading to the formation of geometric isomers (e.g., meridional and facial isomers in octahedral complexes). These isomers will have distinct NMR signals. The chemical shifts in the NMR spectrum can also be highly sensitive to the solvent used for the measurement. It is also possible that your sample is a mixture of the desired complex and unreacted starting materials or partially formed intermediates.

Q5: How can I improve the stability of my this compound complex in solution?

A5: The stability of a metal complex is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the solvent. Generally, the chelate effect of the bidentate bipyridine ligand imparts significant stability. To enhance stability, you could consider using a metal ion that forms stronger bonds with N-donor ligands. Additionally, the presence of other bulky or strongly coordinating ancillary ligands can help to protect the metal center and prevent ligand dissociation. The choice of solvent is also important; using a non-coordinating solvent can minimize competition for the metal's coordination sites.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Complex precipitates out of solution at neutral pH. The complex may have low aqueous solubility. The counter-ion may be forming an insoluble salt.Try using a different solvent system, such as a mixture of water and a polar organic solvent (e.g., DMSO, DMF). Consider changing the counter-ion to one that typically forms more soluble salts (e.g., nitrate, perchlorate).
UV-Vis spectrum of the complex changes over time. The complex may be degrading due to exposure to light (photodegradation) or reaction with components in the solvent (solvolysis). The complex may be air-sensitive and undergoing oxidation.Protect the solution from light by using amber vials or covering the container with foil. Ensure the solvent is pure and deoxygenated. For air-sensitive complexes, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in biological assays. The complex may be unstable in the assay medium (e.g., reacting with buffer components or proteins). The complex may be precipitating at the concentrations used in the assay.Test the stability of the complex in the assay buffer over the time course of the experiment using a spectroscopic method like UV-Vis. Determine the solubility of the complex in the assay medium to ensure you are working below its solubility limit.
Difficulty in obtaining single crystals for X-ray diffraction. The complex may be forming an amorphous solid or a mixture of isomers that are difficult to crystallize. The solvent system may not be optimal for crystal growth.Try a variety of crystallization techniques, such as slow evaporation, vapor diffusion, and layering. Screen a wide range of solvents and solvent mixtures. If isomers are present, attempt to separate them chromatographically before crystallization.

Proposed Degradation Pathways

Disclaimer: The following degradation pathways are proposed based on general chemical principles and analogies with related N-heterocyclic complexes, as specific experimental data for this compound complexes is limited in the current literature.

Acidic Conditions

Under strongly acidic conditions, the degradation of a metal-2,3'-bipyridine complex is likely initiated by the protonation of the uncoordinated nitrogen atom, followed by the protonation of the coordinated nitrogen, leading to the dissociation of the ligand.

G Complex [M(2,3'-bpy)n]x+ ProtonatedComplex1 [M(2,3'-bpyH+)n]x+n+ (Protonation of uncoordinated N) Complex->ProtonatedComplex1 + H+ ProtonatedComplex2 [M(2,3'-bpyH22+)n]x+2n+ (Protonation of coordinated N) ProtonatedComplex1->ProtonatedComplex2 + H+ Dissociation Ligand Dissociation ProtonatedComplex2->Dissociation Products [M(solvent)m]x+ + n(2,3'-bpyH22+) Dissociation->Products G Complex [M(2,3'-bpy)n]x+ HydroxideAttack Nucleophilic attack by OH- Complex->HydroxideAttack LigandDisplacement Ligand Displacement HydroxideAttack->LigandDisplacement RingOpening Ring Opening (harsh conditions) HydroxideAttack->RingOpening MetalHydroxide M(OH)x (precipitate) + n(2,3'-bpy) LigandDisplacement->MetalHydroxide DegradationProducts Complex degradation products RingOpening->DegradationProducts G cluster_prep Sample Preparation cluster_analysis Analysis PrepComplex Prepare complex stock solution Mix Mix complex and buffers PrepComplex->Mix PrepBuffers Prepare buffers of varying pH PrepBuffers->Mix UVVis_t0 Record UV-Vis spectrum (t=0) Mix->UVVis_t0 Incubate Incubate at constant temperature UVVis_t0->Incubate UVVis_t Record UV-Vis spectra at time intervals Incubate->UVVis_t Analyze Analyze spectral changes UVVis_t->Analyze

Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration in 2,3'-bipyridine-ligated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in cross-coupling reactions using this compound ligands?

The primary cause of catalyst deactivation is the strong coordination of the nitrogen atoms in the this compound product to the palladium center. This "product inhibition" or "catalyst poisoning" effectively removes the active catalyst from the catalytic cycle, leading to decreased reaction rates and incomplete conversions.[1][2][3][4] Other potential causes include:

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black is a common deactivation pathway, often exacerbated by high temperatures or impurities.

  • Ligand Degradation: Under harsh reaction conditions, the this compound ligand itself can undergo degradation.

  • Impurities: Trace impurities in reactants, solvents, or starting materials can act as catalyst poisons.[5]

Q2: Why do my reactions with this compound ligands often require higher catalyst loadings compared to other cross-coupling reactions?

Due to the strong binding of the bipyridine product to the palladium catalyst, a significant portion of the catalyst can become inactive during the reaction.[2] Higher initial catalyst loadings are often employed to compensate for this deactivation and ensure that a sufficient amount of active catalyst remains to drive the reaction to completion.

Q3: What are the visible signs of catalyst deactivation in my reaction?

Common visual cues for catalyst deactivation include:

  • A change in the reaction mixture's color to black or the formation of a black precipitate, indicating the formation of palladium black.

  • The reaction stalling before completion, as observed by monitoring techniques like TLC or LC-MS.

Q4: Can I reuse the palladium catalyst from a this compound-ligated cross-coupling reaction without regeneration?

Direct reuse of the catalyst is generally not recommended due to significant deactivation from product inhibition. Attempting to reuse the catalyst without a regeneration step will likely result in very low to no conversion in subsequent reactions.

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during your experiments.

Issue 1: Low or Stalled Reaction Conversion

Symptoms:

  • The reaction does not proceed to completion, leaving significant amounts of starting material.

  • The reaction is sluggish, with a very slow conversion rate.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Product - Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol% or 5 mol%).- Consider a slow addition of the limiting reagent to maintain a low concentration of the bipyridine product throughout the reaction.
Insufficiently Active Catalyst - Ensure you are using a high-quality palladium precursor and ligand.- If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst.[5]
Impurities in Reagents/Solvents - Use freshly purified and thoroughly degassed solvents.- Purify starting materials to remove potential inhibitors.[6]
Suboptimal Reaction Conditions - Optimize the reaction temperature. While higher temperatures can increase rates, they can also accelerate catalyst decomposition.- Screen different bases and solvents, as their combination is critical for reaction success.[5][7]

Catalyst Deactivation and Regeneration Workflow

Catalyst Deactivation and Regeneration Workflow Start Start: Cross-Coupling Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, etc.) Start->Monitor Decision Reaction Complete? Monitor->Decision Workup Standard Reaction Workup Decision->Workup Yes DeactivatedCatalyst Deactivated Catalyst (in crude mixture) Decision->DeactivatedCatalyst No (Stalled) End End Workup->End Regeneration Catalyst Regeneration Protocol (Washing/Scavenging) DeactivatedCatalyst->Regeneration RegeneratedCatalyst Regenerated Catalyst Regeneration->RegeneratedCatalyst Reuse Reuse in Subsequent Reaction RegeneratedCatalyst->Reuse Reuse->Start

Caption: A logical workflow for addressing catalyst deactivation and implementing regeneration.

Issue 2: Formation of Palladium Black

Symptoms:

  • The reaction mixture turns black, and a fine black powder precipitates.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
High Reaction Temperature - Lower the reaction temperature and extend the reaction time.
Low Ligand-to-Metal Ratio - Ensure an adequate excess of the this compound ligand is present to stabilize the Pd(0) species.
Presence of Oxygen - Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Catalyst Deactivation Pathways

Catalyst Deactivation Pathways ActiveCatalyst Active Pd(0) Catalyst ProductInhibition Product Inhibition (Bipyridine Coordination) ActiveCatalyst->ProductInhibition Aggregation Aggregation ActiveCatalyst->Aggregation LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation InactiveComplex Inactive Pd-Product Complex ProductInhibition->InactiveComplex PdBlack Palladium Black (Inactive) Aggregation->PdBlack UnstableSpecies Unstable Catalytic Species LigandDegradation->UnstableSpecies UnstableSpecies->Aggregation

References

Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3'-bipyridine-based metal complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound-based metal complex has poor solubility in aqueous solutions. What are the primary strategies to improve it?

A1: Poor aqueous solubility is a common challenge with metal complexes. The primary strategies to enhance solubility can be broadly categorized into two approaches: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the chemical structure of the complex itself. Key methods include:

    • Ligand Modification: Introducing polar functional groups onto the this compound ligand is a highly effective method. Common modifications include sulfonation (-SO₃H), carboxylation (-COOH), and the addition of polyethylene (B3416737) glycol (PEG) chains (PEGylation). These groups increase the hydrophilicity of the complex.

    • Counter-ion Exchange: The choice of counter-ion can significantly impact solubility. For cationic complexes, replacing larger, less coordinating anions (e.g., PF₆⁻, BF₄⁻) with smaller, more hydrophilic ones (e.g., Cl⁻, Br⁻) can improve aqueous solubility.

  • Formulation Strategies: These approaches focus on the composition of the solution or solid form of the complex. They include:

    • pH Adjustment: For complexes with ionizable functional groups (like carboxylates or amines), adjusting the pH of the solution can dramatically increase solubility by converting the complex into a more soluble salt form.

    • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can enhance the solubility of lipophilic complexes.

    • Surfactants and Cyclodextrins: These agents can encapsulate the complex, increasing its apparent solubility in aqueous media.

Q2: How do different functional groups on the this compound ligand affect the solubility of the resulting metal complex?

A2: The nature of the functional group has a profound impact on solubility. Here's a general comparison:

  • Sulfonate (-SO₃⁻) Groups: These are highly effective at increasing water solubility due to their ionic nature and ability to form strong hydrogen bonds with water. Sulfonated complexes often exhibit significantly improved aqueous solubility compared to their unmodified counterparts.[1]

  • Carboxylate (-COO⁻) Groups: Carboxylate groups also enhance aqueous solubility, particularly when deprotonated at higher pH to form a salt. Their effectiveness is generally comparable to sulfonates.

  • Polyethylene Glycol (PEG) Chains: PEGylation is a powerful technique not only for increasing water solubility but also for improving the biocompatibility and pharmacokinetic profile of a drug candidate.[2][3] The longer the PEG chain, the greater the increase in aqueous solubility.[2]

  • Alkyl Chains: Conversely, adding non-polar alkyl chains to the ligand will decrease aqueous solubility but increase solubility in organic solvents.[4]

Q3: I am observing precipitation of my complex during my biological assay. What are the likely causes and how can I troubleshoot this?

A3: Precipitation during a biological assay is a common problem that can lead to inaccurate and irreproducible results. Here are the likely causes and troubleshooting steps:

  • Cause: The final concentration of the organic co-solvent (like DMSO) in your aqueous assay buffer is too low to maintain the solubility of your complex.[5]

  • Troubleshooting:

    • Optimize Co-solvent Concentration: Determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological system (typically 0.1-1% for DMSO). Prepare intermediate dilutions of your stock solution in the co-solvent before the final dilution into the assay buffer to avoid localized high concentrations that can cause immediate precipitation.[6]

    • pH Mismatch: The pH of your stock solution and the assay buffer may be different, causing a shift in the ionization state of your complex and leading to precipitation. Ensure the pH of your final solution is one at which your complex is soluble.

    • Use of Solubilizing Excipients: Consider incorporating cyclodextrins or non-ionic surfactants into your assay buffer to enhance the solubility of your complex.

    • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help redissolve precipitated compound, but be mindful of the thermal stability of your complex and other assay components.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Product During Synthesis of a Modified this compound Ligand
Possible Cause Troubleshooting Steps
Poor Starting Material Quality Ensure the purity of your starting this compound and other reagents. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. Some reactions for ligand modification may require harsh conditions.[7]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants.
Product Inhibition In some catalytic reactions, the product may coordinate strongly with the catalyst, reducing its activity.[7] Consider using a different catalyst or reaction conditions.
Issue 2: Difficulty in Purifying the Modified this compound Metal Complex
Possible Cause Troubleshooting Steps
Formation of Isomers For unsymmetrically substituted ligands, the formation of multiple isomers is common. Cation-exchange column chromatography can be an effective method for separating charged isomers.[7]
Contamination with Unreacted Ligand Wash the crude product with a solvent in which the complex is insoluble but the free ligand is soluble.[7]
Poor Crystallization If crystallization is difficult, try fractional crystallization from different solvent systems or use techniques like vapor diffusion.

Data Presentation

Table 1: Qualitative Solubility of Functionalized Bipyridine Metal Complexes

Functional GroupAqueous SolubilityOrganic Solvent SolubilityReference
None (unmodified) LowModerate to High[4]
Sulfonate (-SO₃⁻) HighLow[1][8]
Carboxylate (-COO⁻) pH-dependent (High at basic pH)Low[9]
PEG Chain HighVaries with PEG length[2][10]
Alkyl Chain Very LowHigh[4]

Table 2: Quantitative Solubility Data for Selected Ruthenium(II) Bipyridine Complexes

ComplexFunctional GroupSolventSolubilityReference
[Ru(bpy)₂(dppz)]²⁺NoneWaterLow (qualitative)[11]
Sulfonated Ru-bda typeSulfonateAqueous Buffer (pH 7)Soluble at 50 µM[1]
Dicarboxylate Ru-bda typeCarboxylateAqueous Buffer (pH 7)Partially soluble at 50 µM[1]

Note: Specific quantitative data for this compound-based metal complexes is limited in the public domain. The data presented is for analogous 2,2'-bipyridine (B1663995) complexes to illustrate the trends.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonated 2,2'-Bipyridine Ligand

This protocol describes the synthesis of a bipyridine ligand with sulfonate groups to enhance water solubility.

Materials:

Procedure:

  • Chlorination: Convert the dicarboxylic acid to the corresponding diacyl chloride by reacting with an excess of thionyl chloride.

  • Sulfonation: React the diacyl chloride with a solution of sodium sulfite in water.

  • Hydrolysis: Hydrolyze the resulting product with sodium hydroxide to yield the disodium (B8443419) salt of the sulfonated bipyridine.

  • Acidification and Isolation: Carefully acidify the solution with hydrochloric acid to precipitate the sulfonated bipyridine. The product can then be isolated by filtration and purified by recrystallization.

This is a generalized procedure. Specific reaction conditions should be optimized based on the starting materials and desired product.

Protocol 2: General Procedure for an Enzyme Inhibition Assay

This protocol outlines the key steps for evaluating the inhibitory activity of a this compound-based metal complex against a target enzyme.[12]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound-based metal complex (inhibitor)

  • Assay buffer at the optimal pH for the enzyme

  • Cofactors (if required by the enzyme)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions: Prepare a stock solution of the enzyme in a suitable buffer. Dissolve the substrate and the inhibitor in appropriate solvents (e.g., DMSO for the inhibitor, buffer for the substrate).

  • Enzyme Dilution: Dilute the enzyme to the desired concentration in the assay buffer.

  • Pre-incubation: In a microplate or cuvette, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a specific period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the rate of product formation or substrate consumption over time using a spectrophotometer or microplate reader.

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Drug Efficacy cluster_synthesis Complex Synthesis & Characterization cluster_solubility Solubility Assessment cluster_in_vitro In Vitro Evaluation synthesis Synthesis of this compound Metal Complex purification Purification (e.g., Chromatography, Crystallization) synthesis->purification characterization Characterization (NMR, MS, X-ray) purification->characterization sol_screening Solvent Screening (Aqueous & Organic) characterization->sol_screening shake_flask Shake-Flask Solubility Determination sol_screening->shake_flask enzyme_assay Enzyme Inhibition Assay (IC50 Determination) shake_flask->enzyme_assay cell_viability Cell Viability Assay (e.g., MTT) enzyme_assay->cell_viability uptake_studies Cellular Uptake Studies cell_viability->uptake_studies signaling_pathway Inhibition of Matrix Metalloproteinase (MMP) Signaling Pathway MMP MMP-2 / MMP-9 (Matrix Metalloproteinases) ECM Extracellular Matrix (ECM) Degradation MMP->ECM promotes Angiogenesis Angiogenesis MMP->Angiogenesis promotes Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Complex This compound-based Metal Complex (Inhibitor) Complex->MMP inhibits

References

Preventing homo-coupling in the synthesis of unsymmetrical bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of unsymmetrical bipyridines, with a primary focus on preventing homo-coupling side reactions.

Troubleshooting Guides

Issue 1: Significant Formation of Homo-coupled Byproducts

You are observing significant quantities of symmetrical bipyridines (e.g., A-A and B-B) in your reaction mixture, reducing the yield of your desired unsymmetrical bipyridine (A-B).

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of organometallic reagents, particularly boronic acids in Suzuki couplings.[1][2] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.[1]

    • Solution: Ensure rigorous degassing of all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles for more sensitive reactions.[1][2]

  • High Catalyst Loading: An excessively high concentration of the palladium catalyst can sometimes favor homo-coupling pathways.[3]

    • Solution: Perform a systematic optimization study to determine the lowest effective catalyst loading. A typical range to screen is 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%.[3]

  • Inappropriate Palladium Source: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, requires in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the organometallic reagent, leading to homo-coupling.[1][4]

    • Solution: Consider using a pre-formed Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can contribute to homo-coupling.[1] The addition of a mild reducing agent, such as potassium formate, has also been shown to suppress homo-coupling by minimizing the concentration of free Pd(II).[5][6]

  • Reagent Instability: Certain organometallic reagents, particularly heteroaryl boronic acids, can be unstable and prone to degradation, which may lead to side reactions like homo-coupling.[1][7]

    • Solution: Use freshly prepared or purified reagents. For Suzuki couplings, consider using more stable boronic acid derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][2]

Issue 2: Low or No Yield of the Desired Unsymmetrical Bipyridine

Your reaction is not proceeding to completion, or you are isolating very little of the target product.

Possible Causes and Solutions:

  • Catalyst Inhibition: The nitrogen atom on the pyridine (B92270) ring, and especially the bipyridine product itself, can coordinate to the palladium catalyst, leading to its deactivation.[2][8][9][10] This is a common issue in the synthesis of 2,2'-bipyridines.[11]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and prevent strong coordination with the pyridine nitrogen.[2] Increasing the reaction temperature may also help to mitigate this inhibition.

  • Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be sufficiently reactive for the oxidative addition step, which is often rate-limiting.

    • Solution: Screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate oxidative addition.[2] If using a bromopyridine is unsuccessful, consider switching to the more reactive iodopyridine.

  • Poor Choice of Base or Solvent: The selection of the base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.

    • Solution: The optimal base and solvent system is highly dependent on the specific cross-coupling reaction and substrates. It is advisable to screen a variety of conditions. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, often in solvent mixtures like dioxane/water or toluene/water.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing unsymmetrical bipyridines?

A1: The most prevalent side reaction is homo-coupling, which results in the formation of symmetrical bipyridines from the coupling of two identical pyridine precursors.[7] This leads to a mixture of the desired unsymmetrical product and two symmetrical byproducts, which complicates purification and reduces the yield.[7] Another significant challenge is catalyst inhibition, where the bipyridine product binds strongly to the catalyst's metal center, thereby reducing its catalytic activity.[7][8][9]

Q2: Which cross-coupling method is generally recommended for synthesizing unsymmetrical bipyridines?

A2: The choice of method depends on factors like substrate availability, functional group tolerance, and toxicity considerations.

  • Suzuki-Miyaura Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids.[7] However, it can be susceptible to homo-coupling and catalyst inhibition, and some pyridylboronic acids are unstable.[1][7]

  • Stille Coupling: This method is often highly effective and can succeed where Suzuki couplings fail due to its high reactivity and excellent functional group tolerance.[7][12] The primary drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[7]

  • Negishi Coupling: This method can provide high yields under mild conditions.[13] However, the organozinc reagents used are sensitive to air and moisture, requiring the use of inert atmosphere techniques.[7]

  • Ullmann Reaction: Traditionally used for homo-coupling, modern variations can be adapted for unsymmetrical synthesis, though this is less common and can require an excess of one coupling partner.[14][15]

Q3: How can I empirically determine the optimal catalyst loading for my reaction?

A3: The most reliable approach is to conduct a systematic optimization study.[3] This involves setting up a series of small-scale, parallel reactions where only the catalyst concentration is varied, while all other parameters (temperature, concentration, substrate ratio, base, solvent) are kept constant.[3] By monitoring the consumption of starting materials and the formation of the product (e.g., via TLC, GC-MS, or ¹H NMR), you can identify the lowest catalyst amount that provides the highest yield in a reasonable timeframe without significant byproduct formation.[3]

Q4: Can protecting groups be used to prevent homo-coupling?

A4: While not a direct solution for preventing the homo-coupling side reaction mechanism itself, protecting groups play a crucial role in multistep syntheses by masking reactive functional groups on the pyridine rings that might interfere with the coupling reaction.[16][17] By ensuring that only the desired coupling sites are reactive, protecting groups can prevent unwanted side reactions and improve the overall efficiency and yield of the desired unsymmetrical bipyridine. The choice of protecting group is critical and must be stable to the coupling conditions and selectively removable later.[16][18]

Data Presentation

Table 1: Comparison of Common Cross-Coupling Reactions for Unsymmetrical Bipyridine Synthesis

Coupling ReactionNucleophile (M)Key AdvantagesCommon Side Reactions & Drawbacks
Suzuki-Miyaura B(OH)₂, B(OR)₂, BF₃KLower toxicity; many reagents commercially available.[7]Homo-coupling; catalyst inhibition by product; instability of 2-pyridylboronic acids.[7][8][9][11]
Stille SnR₃High reactivity; excellent functional group tolerance.[7][12]High toxicity of tin reagents and byproducts; difficult purification.[7]
Negishi ZnXHigh yields; mild reaction conditions.[13]Air and moisture sensitivity of organozinc reagents requires inert atmosphere techniques.[7]
Ullmann N/A (typically Cu-mediated)Effective for symmetrical bipyridines.[13][15]Not generally suitable for unsymmetrical products; can be a major side reaction in other cross-couplings.[7][14]

Experimental Protocols

Protocol 1: Suzuki Coupling Optimized to Minimize Homo-coupling

This protocol provides a general methodology for the synthesis of an unsymmetrical 2,2'-bipyridine, incorporating steps to reduce homo-coupling.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents (e.g., 1,4-dioxane/water, 4:1 v/v) must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[2]

2. Reaction Setup:

  • To a dried Schlenk flask, add bromopyridine (1.0 eq), pyridylboronic acid pinacol ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Seal the flask, and evacuate and backfill with inert gas three times.

3. Reaction Execution:

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the unsymmetrical bipyridine from any homo-coupled byproducts.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Prepare Inert Atmosphere r1 Charge Flask: - Halopyridine - Pyridylboronic Ester - Base p1->r1 p2 Degas Solvents (e.g., Sparge with Ar/N2) r3 Add Degassed Solvents p2->r3 r2 Add Pd Catalyst & Ligand r1->r2 r2->r3 r4 Heat and Stir under Inert Atmosphere r3->r4 r5 Monitor Progress (TLC/LC-MS) r4->r5 w1 Cool Reaction & Quench r5->w1 Reaction Complete w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate Organic Layer w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: General experimental workflow for Suzuki coupling to synthesize unsymmetrical bipyridines.

troubleshooting_homocoupling cluster_causes Potential Causes cluster_solutions Solutions start High Homo-coupling Observed cause1 Oxygen Present? start->cause1 cause2 Catalyst Issues? start->cause2 cause3 Reagent Instability? start->cause3 sol1 Improve Degassing (Freeze-Pump-Thaw / Sparge) cause1->sol1 sol2 Use Pd(0) Source (e.g., Pd(PPh3)4) cause2->sol2 sol3 Optimize Catalyst Loading cause2->sol3 sol4 Use Stable Boronic Esters (e.g., Pinacol, MIDA) cause3->sol4

Caption: Troubleshooting logic for addressing homo-coupling in bipyridine synthesis.

References

Technical Support Center: Scale-up Synthesis of 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3'-bipyridine.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling

  • Question: We are experiencing significantly lower than expected yields and batch-to-batch inconsistency when scaling up the Suzuki-Miyaura coupling for this compound synthesis. What are the likely causes and how can we address them?

  • Answer: Low and inconsistent yields in scaled-up Suzuki-Miyaura reactions for bipyridine synthesis are common and can stem from several factors. A primary issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[1][2] Another significant challenge is the stability of the boronic acid reagents, which can be prone to degradation.[3]

    Potential Solutions:

    • Catalyst and Ligand Selection: Employing bulky ligands can help suppress the coordination of the bipyridine product to the palladium center, thus enhancing reaction efficiency.[1] Using stable palladium precatalysts can also improve consistency.

    • Reagent Quality: Use freshly prepared or high-purity boronic acids or more stable derivatives like pinacol (B44631) esters to avoid degradation.[3]

    • Reaction Conditions: Ensure rigorous degassing of solvents and reagents to prevent oxygen from deactivating the catalyst.[3] Inadequate stirring in large reactors can lead to localized concentration gradients and catalyst decomposition.[3] For reactions sensitive to boiling points, such as those conducted at high altitudes, using a pressure vessel may be necessary to maintain the optimal reaction temperature.[4][5]

    • Solvent Choice: The choice of solvent is critical for scale-up. For instance, 1,2-dimethoxyethane, while effective at the lab scale, is often unsuitable for large-scale synthesis.[6] Consider exploring alternative solvents like ethanol (B145695) that are more amenable to industrial production.[6]

Issue 2: Impurity Formation and Difficult Purification

  • Question: Our scaled-up synthesis of a this compound derivative is plagued by the formation of persistent impurities, such as triphenylphosphine (B44618) oxide (TPPO) and homocoupling dimers, making purification difficult. How can we minimize these impurities?

  • Answer: The formation of impurities like TPPO and dimers is a common challenge in large-scale cross-coupling reactions.[5][6] TPPO arises from the oxidation of triphenylphosphine ligands, while dimers can form from the homocoupling of starting materials.[5]

    Potential Solutions:

    • Minimizing TPPO:

      • Ligand Choice: Consider using phosphine-free catalyst systems or ligands that are less prone to oxidation.

      • Solvent Selection for Extraction: Changing the extraction solvent can significantly aid in the removal of TPPO. For example, switching from ethyl acetate (B1210297) to hexane (B92381) can lower the solubility of TPPO, facilitating its removal.[6]

    • Reducing Dimer Formation:

      • Strict Anaerobic Conditions: While seemingly counterintuitive, overly strict anaerobic conditions during workup and crystallization can sometimes contribute to higher impurity levels. Careful control of atmospheric conditions is crucial.[5]

      • Control of Reaction Parameters: Systematically investigate reaction parameters to identify and mitigate the causes of dimer formation.[5]

    • Purification Strategies: For challenging purifications, techniques like column chromatography with a basic modifier (e.g., triethylamine) can be effective for amine-containing bipyridines. Sublimation is another potential method for purifying solid bipyridine derivatives.

Issue 3: Catalyst Deactivation and Removal

  • Question: We are observing signs of palladium catalyst deactivation during our extended, large-scale reactions. What are the common causes, and what are the best practices for removing residual palladium from the final product?

  • Answer: Palladium catalyst deactivation can occur through several mechanisms, including poisoning, sintering (aggregation of metal particles), and coking (deposition of carbonaceous material on the catalyst surface).[7] The bipyridine product itself can act as a ligand, inhibiting the catalyst.[1][2]

    Potential Solutions for Deactivation:

    • Preventing Poisoning: Ensure the purity of all starting materials and solvents, as impurities containing sulfur or other heteroatoms can poison the catalyst.[8]

    • Mitigating Sintering and Coking: The choice of catalyst support and reaction conditions can influence the propensity for sintering and coking.[7]

    • Reactivation: In some cases, catalyst activity can be restored. For example, inactive Pd(0) species can sometimes be reoxidized to the active Pd(II) state.[9]

    Palladium Removal:

    • Crystallization: Careful optimization of the crystallization process is often the most effective method for removing residual palladium.

    • Scavengers: Various commercial scavengers with functional groups that chelate palladium can be used to reduce palladium levels in the final product.

    • Extraction: Liquid-liquid extraction with an aqueous phase containing a chelating agent can be effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally most suitable for the scale-up production of this compound?

A1: The most common and often most suitable routes for large-scale synthesis are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings.[10][11] The choice between them often depends on the availability and stability of the starting materials. The Suzuki-Miyaura reaction is widely used, but the stability of boronic acids can be a concern.[2][3] The Negishi coupling offers high yields and functional group tolerance but involves the preparation of organozinc reagents.[11][12] Stille coupling is also an option, though the toxicity of organotin reagents is a significant drawback for industrial applications.[1]

Q2: Are there any emerging "green" or more sustainable methods for this compound synthesis at scale?

A2: Yes, research is ongoing into more environmentally friendly synthetic methods. One promising approach involves microwave-assisted synthesis, which can significantly reduce reaction times and may proceed without a catalyst.[13] Additionally, the use of bio-renewable solvents like Cyrene™ is being explored as a greener alternative to traditional polar aprotic solvents like DMF.[14]

Q3: What are the key safety considerations when scaling up this compound synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Handling of Pyrophoric Reagents: If using organolithium or Grignard reagents to prepare organozinc compounds for Negishi coupling, extreme care must be taken as they are pyrophoric.

  • Exothermic Reactions: Many coupling reactions are exothermic. Proper temperature control and monitoring are crucial in large reactors to prevent runaway reactions.

  • Toxicity of Reagents: Be aware of the toxicity of all reagents, particularly heavy metal catalysts (palladium) and, if used, organotin compounds.[1]

  • Solvent Hazards: Large volumes of flammable organic solvents pose a significant fire risk. Ensure proper ventilation and adherence to safety protocols for handling flammable liquids.

Data Presentation

The following table summarizes and compares key parameters for different synthetic routes to bipyridine derivatives, providing a basis for selecting a method for scale-up.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Microwave-Assisted (Catalyst-Free)
Starting Materials Aryl halide, Pyridylboronic acid/esterAryl halide, Pyridylzinc reagent2-halopyridine, 3-aminopyridine
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Palladium complexNone (or catalytic ZnCl₂)[13]
Typical Reaction Time 12 - 24 hours[13]Generally faster than Suzuki15 - 30 minutes[13]
Typical Temperature 80 - 100 °C[13]Room temperature to moderate heating120 - 150 °C[13]
Reported Yield Moderate to Good (60-85%)[13]Good to ExcellentGood to Excellent (>80%)[13]
Key Scale-up Challenges Boronic acid instability, catalyst deactivation by product, dimer formation.[1][3][5]Preparation and handling of organozinc reagents.Specialized microwave equipment for large scale.
Purity Profile Can be high, but may require removal of boronic acid homocoupling byproducts and catalyst residues.Generally high with good functional group tolerance.Often high, requiring minimal purification.[13]

Experimental Protocols

Detailed Methodology for Kilogram-Scale Suzuki-Miyaura Synthesis of a 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine

This protocol is adapted from a reported kilogram-scale synthesis and highlights key considerations for large-scale production.[6]

Materials:

Procedure:

  • Reaction Setup: In a suitable large-scale reactor, charge 2-chloro-3-(trifluoromethyl)pyridine and (6-methylpyridin-3-yl)boronic acid.

  • Solvent and Base Addition: Add ethanol as the solvent, followed by the 2.2 M Na₂CO₃ solution. The use of ethanol is a key adaptation for large-scale synthesis, replacing less suitable solvents like 1,2-dimethoxyethane.[6]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Workup and Impurity Removal:

    • Cool the reaction mixture to ambient temperature.

    • Perform an aqueous workup.

    • To address the formation of triphenylphosphine oxide (TPPO), a common impurity, perform the extraction with hexane instead of ethyl acetate. Hexane reduces the solubility of TPPO, facilitating its removal.[6]

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Further purify the crude product by recrystallization or column chromatography as needed to achieve the desired purity specifications.

Visualizations

Scale_up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_challenges Potential Challenges start Starting Materials (Aryl Halide, Pyridyl Nucleophile) reagent_prep Reagent Preparation (e.g., Organozinc for Negishi) start->reagent_prep coupling Cross-Coupling Reaction (e.g., Suzuki, Negishi) reagent_prep->coupling monitoring In-Process Monitoring (HPLC, TLC) coupling->monitoring catalyst_deactivation Catalyst Deactivation coupling->catalyst_deactivation impurity Impurity Formation coupling->impurity low_yield Low Yield coupling->low_yield workup Aqueous Workup & Extraction monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification purification_issue Difficult Purification purification->purification_issue end_product Final Product (this compound) purification->end_product

Caption: A generalized workflow for the scale-up synthesis of this compound, highlighting key stages and potential challenges.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity catalyst Catalyst Deactivation? start->catalyst solution_yield Check Reagent Quality Optimize Conditions Improve Degassing low_yield->solution_yield Yes solution_impurity Change Extraction Solvent Optimize Workup Use Scavengers impurity->solution_impurity Yes solution_catalyst Purify Reagents Use Stabilizing Ligands Consider Catalyst Reactivation catalyst->solution_catalyst Yes end Problem Resolved solution_yield->end solution_impurity->end solution_catalyst->end

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Minimizing impurities in the final 2,3'-Bipyridine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in the final 2,3'-Bipyridine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a pyridylboronic acid. The two primary variations are:

Other cross-coupling reactions like Negishi and Stille couplings can also be employed.[3]

Q2: What are the major impurities I should expect in my crude this compound product?

A2: Several impurities can form during the synthesis of this compound, primarily through side reactions of the Suzuki-Miyaura coupling. These include:

  • Homocoupling products: Dimerization of the starting materials can lead to the formation of 2,2'-bipyridine (B1663995) and 3,3'-bipyridine.[4]

  • Protodeboronation product: The boronic acid starting material can be converted back to its corresponding pyridine (B92270) (e.g., pyridine from pyridylboronic acid), which is a common issue with heteroarylboronic acids.

  • Starting materials: Unreacted halopyridine (e.g., 2-bromopyridine or 3-bromopyridine) and pyridylboronic acid may remain in the crude product.

  • Ligand-derived impurities: If a phosphine-based palladium catalyst is used (e.g., Pd(PPh₃)₄), impurities derived from the phosphine (B1218219) ligands can be generated.

Q3: How can I monitor the progress of my reaction and identify impurities?

A3: The progress of the reaction and the presence of impurities can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and the final product in the crude reaction mixture.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst or a different ligand system. For instance, Pd(dppf)Cl₂ has shown high efficiency in some bromopyridine couplings.[5]
Inefficient Transmetalation The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base depends on the specific substrates and solvent system. Ensure the base is finely powdered and dry.
Protodeboronation of Boronic Acid This is particularly problematic with 2-pyridylboronic acids. Using a more stable boronate ester (e.g., a pinacol (B44631) ester) can mitigate this issue. Running the reaction under anhydrous conditions and at the lowest effective temperature can also help.
Incomplete Reaction If monitoring shows unreacted starting materials, consider increasing the reaction time or temperature. However, be aware that higher temperatures can also lead to increased byproduct formation. A higher catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary, although this can be costly.[8]
Issue 2: High Levels of Homocoupling Impurities (2,2'-Bipyridine or 3,3'-Bipyridine)
Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Slow Cross-Coupling If the desired cross-coupling is slow, homocoupling can become more competitive. Optimizing the catalyst, ligand, and base to accelerate the main reaction can reduce homocoupling.
Issue 3: Significant Amount of Protodeboronation Byproduct (Pyridine)
Possible Cause Troubleshooting Step
Instability of Pyridylboronic Acid As mentioned, 2-pyridylboronic acid is particularly prone to protodeboronation. Using a stabilizing boronate ester is highly recommended. For 3-pyridylboronic acid, which is more stable, ensure the reaction pH is not overly acidic or basic, as this can promote the side reaction.
Presence of Protic Solvents While some water is often necessary for the Suzuki reaction, an excessive amount can increase protodeboronation. Use anhydrous solvents and add a controlled amount of water if required by the specific protocol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of specific parameters may be required for your particular setup.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine, 3-pyridylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Solvent Selection: The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of bipyridines include ethanol, hexane, and mixtures thereof.[9]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of Bromopyridines.

CatalystLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂OBromoindazole derivativeArylboronic acid80295[5]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OBromophenyl-pyrimidineArylboronic acid10018-2270-80[5]
Pd(OAc)₂NoneK₃PO₄Water4-bromonitrobenzenePhenylboronic acidNot specifiedNot specifiedHigh[5]
Pd(OAc)₂Benzimidazolium saltK₂CO₃DMF/H₂O2-bromopyridinePhenylboronic acid120 (MW)0.0570[5]
Pd(OAc)₂PPh₃K₂CO₃95% EtOH3-bromopyridinePotassium phenyltrifluoroborateNot specifiedNot specifiedGood[5]

Note: Direct comparison of yields should be approached with caution due to the variability in substrates and reaction conditions across different studies. This table provides an overview of successfully employed catalytic systems.[5]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halopyridine - Pyridylboronic Acid - Base degas Degas Solvents and Mixture reagents->degas inert Establish Inert Atmosphere (Ar/N2) degas->inert add_catalyst Add Palladium Catalyst inert->add_catalyst heat_stir Heat and Stir (e.g., 80-100 °C) add_catalyst->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify final_product final_product purify->final_product Pure this compound

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Impurity_Formation cluster_main Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions & Impurities start_main Halopyridine + Pyridylboronic Acid product This compound start_main->product Pd Catalyst, Base homo_boronic Homocoupling (e.g., 3,3'-Bipyridine) start_main->homo_boronic O2 homo_halide Homocoupling (e.g., 2,2'-Bipyridine) start_main->homo_halide O2 proto Protodeboronation (Pyridine) start_main->proto H+ dehalo Dehalogenation (Pyridine) start_main->dehalo Side Reaction

Formation pathways of the desired product and common impurities.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_high_impurities Troubleshooting High Impurities start Problem with This compound Synthesis low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_catalyst Check Catalyst Activity low_yield->check_catalyst optimize_base Optimize Base low_yield->optimize_base use_boronate Use Boronate Ester low_yield->use_boronate increase_time_temp Increase Time/Temp low_yield->increase_time_temp degas_rigorously Degas Rigorously (for Homocoupling) high_impurities->degas_rigorously optimize_conditions Optimize Conditions (for Homocoupling) high_impurities->optimize_conditions stabilize_boronic Stabilize Boronic Acid (for Protodeboronation) high_impurities->stabilize_boronic control_protic Control Protic Solvents (for Protodeboronation) high_impurities->control_protic solution_catalyst Use fresh catalyst, try different ligand check_catalyst->solution_catalyst solution_base Screen different bases (K2CO3, K3PO4) optimize_base->solution_base solution_boronate Use pinacol ester of pyridylboronic acid use_boronate->solution_boronate solution_time_temp Increase cautiously, monitor by TLC/GC-MS increase_time_temp->solution_time_temp solution_degas Use Schlenk line, maintain inert atmosphere degas_rigorously->solution_degas solution_conditions Faster cross-coupling reduces side reactions optimize_conditions->solution_conditions solution_stabilize Use boronate ester stabilize_boronic->solution_stabilize solution_protic Use anhydrous solvents, add controlled H2O control_protic->solution_protic

A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic and Electrochemical Properties of Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic and electrochemical properties of the three main isomers of bipyridine: 2,2'-bipyridine, 3,3'-bipyridine, and 4,4'-bipyridine. The distinct positioning of the nitrogen atoms in these isomers leads to significant differences in their electronic structure, which in turn governs their spectroscopic signatures and electrochemical behavior. Understanding these differences is crucial for their application as ligands in catalysis, functional materials, and as components of metal-based therapeutic agents.

Data Presentation

The following tables summarize the key spectroscopic and electrochemical data for the bipyridine isomers.

Table 1: Spectroscopic Properties of Bipyridine Isomers

IsomerUV-Vis Absorption (λmax, nm) in Ethanol (B145695)¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2,2'-Bipyridine 233, 280H3, H3': 8.68 (d), H4, H4': 7.82 (t), H5, H5': 7.31 (t), H6, H6': 8.38 (d)
3,3'-Bipyridine ~245, ~285H2, H2': 8.85 (d), H4, H4': 7.95 (dt), H5, H5': 7.40 (dd), H6, H6': 8.60 (dd)
4,4'-Bipyridine 240H2, H2', H6, H6': 8.70 (d), H3, H3', H5, H5': 7.60 (d)

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: Electrochemical Properties of Bipyridine Isomers

IsomerFirst Reduction Potential (E₁/₂, V vs. Fc/Fc⁺) in Acetonitrile
2,2'-Bipyridine -2.67
3,3'-Bipyridine Data not readily available in a comparable solvent system
4,4'-Bipyridine -2.20

Note: Redox potentials are highly dependent on the solvent, electrolyte, and reference electrode used. The values presented here are for comparative purposes under similar conditions where available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelengths (λmax) of the bipyridine isomers.

Procedure:

  • Sample Preparation: Prepare stock solutions of each bipyridine isomer in spectroscopic grade ethanol at a concentration of approximately 1x10⁻³ M. From the stock solutions, prepare dilute solutions (e.g., 1x10⁻⁵ M) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a reference.

  • Sample Measurement: Fill a matching quartz cuvette with the sample solution.

  • Spectral Acquisition: Scan the samples over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectra of the bipyridine isomers for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of each bipyridine isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1] Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample. Typical parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm). Analyze the chemical shifts, integration, and coupling patterns to assign the protons.

Cyclic Voltammetry (CV)

Objective: To determine the reduction potentials of the bipyridine isomers.

Procedure:

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous acetonitrile.

  • Analyte Solution: Prepare a ~1 mM solution of each bipyridine isomer in the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode (SCE).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[2]

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -3.0 V) and back to the initial potential at a scan rate of 100 mV/s.

  • Data Analysis: Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible redox events from the resulting voltammogram. If a ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard, the potentials can be referenced to it.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Bipyridine_Isomers Bipyridine Isomers (2,2', 3,3', 4,4') Solutions Dilute Solutions (for UV-Vis, NMR, CV) Bipyridine_Isomers->Solutions Solvents Spectroscopic Grade Solvents (Ethanol, CDCl3, Acetonitrile) Solvents->Solutions UV_Vis UV-Vis Spectroscopy Solutions->UV_Vis Absorbance NMR NMR Spectroscopy Solutions->NMR Chemical Shifts CV Cyclic Voltammetry Solutions->CV Redox Potentials Spectra Spectroscopic Data (λmax, δ) UV_Vis->Spectra NMR->Spectra Voltammograms Electrochemical Data (E1/2) CV->Voltammograms Comparison Comparative Analysis Spectra->Comparison Voltammograms->Comparison

Caption: Experimental workflow for the comparative analysis of bipyridine isomers.

Structure_Property_Relationship cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic & Electrochemical Behavior Isomer_Structure Bipyridine Isomer Structure (Position of Nitrogen Atoms) Electronic_Properties Electronic Properties (π-system, Electron Density) Isomer_Structure->Electronic_Properties influences Chelation_Ability Chelation Ability Isomer_Structure->Chelation_Ability determines UV_Vis_Behavior UV-Vis Absorption (π-π* transitions) Electronic_Properties->UV_Vis_Behavior affects NMR_Behavior NMR Chemical Shifts (Proton Environments) Electronic_Properties->NMR_Behavior affects Electrochemical_Behavior Redox Potentials (LUMO Energy) Electronic_Properties->Electrochemical_Behavior affects Chelation_Ability->UV_Vis_Behavior can influence in complexes Chelation_Ability->Electrochemical_Behavior can influence in complexes

Caption: Relationship between bipyridine isomer structure and its properties.

References

Assessing the Purity of Synthesized 2,3'-Bipyridine: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for assessing the purity of synthesized 2,3'-Bipyridine, a key building block in many pharmaceutical compounds.[1] The methodologies and data presented herein offer a framework for establishing robust analytical protocols for this and similar compounds.

Introduction to Purity Assessment of this compound

This compound is a heterocyclic organic compound whose chemical structure makes it a valuable ligand in coordination chemistry and a precursor for various pharmaceutical agents.[1] Synthetic routes to this compound, often involving cross-coupling reactions, can lead to a range of impurities, including other bipyridine isomers (e.g., 2,2'-Bipyridine, 4,4'-Bipyridine), unreacted starting materials, and catalyst residues.[2] Accurate and precise analytical methods are therefore essential to quantify the purity of the final product and ensure its suitability for downstream applications. HPLC coupled with UV detection and mass spectrometry are powerful techniques for this purpose, offering complementary information on the identity and quantity of impurities.

Experimental Protocols

Detailed methodologies for the analysis of this compound purity by HPLC and mass spectrometry are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and the separation of its potential impurities.[3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1][3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of pyridine (B92270) isomers.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH 4.0) and an organic solvent (e.g., acetonitrile) is effective.[1] The use of a volatile buffer like ammonium acetate ensures compatibility with mass spectrometry.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 250 nm is appropriate for bipyridine compounds.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components (e.g., 50:50 water:acetonitrile), to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight of the main component and its impurities, aiding in their identification.[5]

Instrumentation and Conditions:

  • Mass Spectrometer: A single quadrupole or a more advanced mass analyzer (e.g., Time-of-Flight, Orbitrap) can be used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for bipyridine compounds.

  • Mass Range: Scan from m/z 100 to 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the HPLC and MS analysis of a synthesized this compound sample. These values are illustrative and may vary depending on the specific synthetic route and analytical conditions.

Table 1: HPLC Purity Analysis of Synthesized this compound

CompoundRetention Time (min)Area (%)
2,2'-Bipyridine4.50.5
This compound 5.2 99.2
4,4'-Bipyridine6.80.2
Unidentified Impurity7.50.1

Table 2: Mass Spectrometry Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
2,2'-BipyridineC₁₀H₈N₂156.18157.07
This compound C₁₀H₈N₂ 156.18 157.07
4,4'-BipyridineC₁₀H₈N₂156.18157.07

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the purity assessment process.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis cluster_result Final Assessment weigh Weigh Synthesized This compound dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection (250 nm) hplc->uv ms Mass Spectrometry (ESI+) hplc->ms purity Calculate Purity from HPLC Area % uv->purity identification Identify Impurities by MS (m/z) ms->identification report Purity Report purity->report identification->report

Caption: Workflow for Purity Assessment of this compound.

cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data_system Data System pump Pump Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0) Mobile Phase B: Acetonitrile injector Autosampler pump->injector column Column C18 Reversed-Phase 4.6 x 150 mm, 5 µm injector->column detector Detector UV @ 250 nm column->detector source Ion Source Electrospray (ESI+) column->source To MS cds Chromatography Data System detector->cds analyzer Mass Analyzer Quadrupole source->analyzer detector_ms Detector analyzer->detector_ms detector_ms->cds

Caption: LC-MS System Configuration for Purity Analysis.

Conclusion

The combined use of HPLC with UV detection and mass spectrometry provides a comprehensive and robust approach for assessing the purity of synthesized this compound. HPLC allows for the accurate quantification of the main component and separation of impurities, while mass spectrometry confirms the identity of these species based on their mass-to-charge ratios. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers in pharmaceutical development and related fields to ensure the quality and purity of their synthesized compounds. Method validation in line with ICH guidelines is recommended to ensure the reliability of the results.[6][7][8][9]

References

Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation. This guide offers a comparative overview of its application in determining the structures of 2,3'-bipyridine derivatives, supported by experimental data and protocols.

The unique arrangement of nitrogen atoms in this compound and its derivatives makes them valuable ligands in coordination chemistry and key building blocks in the synthesis of novel pharmaceutical compounds. Understanding their exact spatial conformation is crucial for predicting their chemical behavior, biological activity, and interaction with target molecules. While various analytical techniques can provide structural information, single-crystal X-ray diffraction offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and intermolecular interactions.

Comparative Analysis of Structural Determination Techniques

While X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the molecule's structure and dynamics in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.Connectivity, relative stereochemistry, conformational dynamics, through-space proton distances.
Resolution Atomic resolutionLower resolution, provides an average structure in solution.
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule.May not provide absolute stereochemistry. Signal overlap can be an issue for complex molecules.

The choice of technique often depends on the specific research question and the nature of the compound. For the definitive, unambiguous determination of a novel this compound derivative's structure, X-ray crystallography is indispensable.

Case Study: Crystal Structure of this compound-2',6'-dicarbonitrile

A notable example showcasing the power of X-ray crystallography is the structure determination of this compound-2',6'-dicarbonitrile. The analysis revealed that the compound crystallizes with four independent molecules in the asymmetric unit, each exhibiting a different dihedral angle between the two pyridine (B92270) rings.[1] This conformational polymorphism is a critical piece of information that would be difficult to ascertain with such precision using other methods.

MoleculeDihedral Angle between Pyridine Rings (°C)
A25.25 (8)
B5.51 (9)
C11.11 (9)
D16.24 (8)
Table 1: Dihedral angles of the four independent molecules of this compound-2',6'-dicarbonitrile in the crystal lattice.[1]

This data highlights the subtle conformational differences that can exist within a single crystal, information that is vital for understanding crystal packing and intermolecular forces.

Experimental Protocol for X-ray Crystallographic Analysis

The definitive structure determination of a this compound derivative via X-ray crystallography follows a well-established workflow.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of the this compound derivative. A common method is slow evaporation from a suitable solvent or a mixture of solvents. For instance, colorless crystals of this compound-2',6'-dicarbonitrile suitable for X-ray analysis were obtained from a dichloromethane/hexane solution by slow evaporation.[1]

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model of the this compound derivative is then built into the electron density. This model is subsequently refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for X-ray crystallographic analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental to understanding how this compound derivatives might interact with biological targets, such as enzymes or receptors. The precise knowledge of the molecule's shape, including the orientation of its functional groups, allows for the rational design of more potent and selective drug candidates.

signaling_pathway cluster_drug_design Drug Design & Development cluster_biological_activity Biological Evaluation xray_structure Definitive 3D Structure (X-ray Crystallography) sar Structure-Activity Relationship (SAR) Studies xray_structure->sar Informs lead_optimization Lead Optimization sar->lead_optimization Guides drug_candidate Drug Candidate lead_optimization->drug_candidate target_interaction Interaction with Biological Target (e.g., Enzyme, Receptor) drug_candidate->target_interaction Modulates cellular_response Cellular Response target_interaction->cellular_response

Role of X-ray structure in drug development.

References

A Comparative Analysis of the Chelating Properties of 2,2'-Bipyridine and 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct coordination behaviors of two closely related bipyridine isomers.

In the realm of coordination chemistry and its applications in drug development and material science, the selection of an appropriate chelating agent is paramount. Bipyridines, a class of organic compounds composed of two interconnected pyridine (B92270) rings, are widely recognized for their ability to form stable complexes with a variety of metal ions. Among the different isomers, 2,2'-bipyridine (B1663995) has been extensively studied and utilized due to its exceptional chelating properties. This guide provides a detailed comparative analysis of the chelating capabilities of 2,2'-bipyridine and its isomer, 2,3'-bipyridine, supported by experimental data and methodologies.

Structural Differences and Their Impact on Chelation

The arrangement of the nitrogen atoms within the bipyridine structure is the primary determinant of its chelating ability. In 2,2'-bipyridine, the two nitrogen atoms are positioned in close proximity, allowing them to readily coordinate to a single metal center in a pincer-like fashion, forming a stable five-membered ring. This configuration is sterically favorable and results in strong chelation.

In contrast, this compound possesses a less favorable arrangement of its nitrogen atoms for chelation. The nitrogen on one ring is at the 2-position, while on the other, it is at the 3-position. This separation and altered geometry make it significantly more challenging for both nitrogen atoms to coordinate to the same metal ion simultaneously without inducing considerable strain in the ligand. Consequently, this compound often acts as a monodentate or a bridging ligand, connecting two different metal centers, rather than as a classic bidentate chelating agent.

Comparative Data on Metal Complex Stability

The stability of a metal complex is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The data presented below clearly illustrates the superior chelating ability of 2,2'-bipyridine over this compound.

Metal IonLigandLog K1Log K2Log K3Overall Log βReference
Co(II)2,2'-Bipyridine5.75.24.615.5[1]
Ni(II)2,2'-Bipyridine7.06.86.420.2[1]
Cu(II)2,2'-Bipyridine8.15.53.417.0[1]
Fe(II)2,2'-Bipyridine---17.6[2]
Zn(II)2,2'-Bipyridine5.44.43.513.3[3]
Cd(II)2,2'-Bipyridine4.53.52.510.5[3]
Various This compound Data not readily available Data not readily available Data not readily available Data not readily available

Note: The lack of readily available stability constant data for this compound as a chelating agent in the scientific literature is a strong indicator of its weak chelating tendency. While it forms coordination polymers[4], its capacity for forming discrete, chelated complexes is limited. Some studies have synthesized and structurally characterized complexes where this compound or its derivatives act as bidentate ligands, such as in a distorted trigonal-planar silver(I) complex[5]. However, these are less common, and the resulting complexes are generally expected to be significantly less stable than their 2,2'-bipyridine counterparts.

Experimental Protocols for Determining Chelating Properties

To empirically determine and compare the chelating properties of ligands like 2,2'-bipyridine and this compound, several well-established experimental techniques can be employed.

Potentiometric Titration

This is a highly accurate method for determining the stability constants of metal complexes in solution.

Principle: The formation of a metal complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of free ligand and, subsequently, the stability constants can be calculated.

Detailed Methodology:

  • Solution Preparation: Prepare standard solutions of the metal salt (e.g., metal nitrate), the ligand (2,2'-bipyridine or this compound), a strong acid (e.g., HNO₃) to protonate the ligand, and a strong, carbonate-free base (e.g., NaOH). An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration Setup: A thermostated reaction vessel equipped with a calibrated pH electrode and a burette is used.

  • Titration Procedure:

    • Titrate a solution of the strong acid with the standard base to calibrate the electrode.

    • Titrate a solution containing the strong acid and the ligand with the standard base. This allows for the determination of the ligand's protonation constants.

    • Titrate a solution containing the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ vs. -log[L]).

UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is useful for determining the stoichiometry of a metal-ligand complex and can also be used to estimate its stability constant.

Principle: If the metal-ligand complex absorbs light at a wavelength where the free metal ion and ligand do not (or absorb significantly less), the formation of the complex can be monitored by measuring the absorbance of the solution. Job's method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

Detailed Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Solution Preparation: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total concentration of metal and ligand remains constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.

Logical Relationships and Experimental Workflow

The distinct chelating behaviors of 2,2'-bipyridine and this compound stem directly from their isomeric structures. This fundamental difference dictates their preferred coordination modes and the stability of the resulting metal complexes.

Chelation_Comparison Logical Flow: From Structure to Chelation Properties cluster_ligands Ligand Isomers cluster_properties Structural Properties cluster_coordination Primary Coordination Mode cluster_stability Resulting Complex Stability L1 2,2'-Bipyridine P1 Nitrogen atoms in close proximity (cisoid conformation accessible) L1->P1 L2 This compound P2 Nitrogen atoms are distant (cisoid conformation strained) L2->P2 C1 Bidentate Chelation P1->C1 C2 Monodentate or Bridging P2->C2 S1 High Stability (Strong Chelate Effect) C1->S1 S2 Low Stability as a Chelate (Weak or No Chelate Effect) C2->S2

Caption: Structural differences between 2,2'- and this compound and their impact on coordination and stability.

The experimental workflow for a comparative analysis would involve subjecting both ligands to identical experimental conditions to ensure a fair and accurate comparison of their chelating abilities.

Experimental_Workflow Experimental Workflow for Comparative Chelation Study start Start prep Prepare stock solutions: - Metal salt - 2,2'-Bipyridine - this compound - Acid and Base start->prep potentiometry Potentiometric Titration prep->potentiometry uv_vis UV-Vis Spectrophotometry (Job's Method) prep->uv_vis data_pot Calculate: - Ligand pKa - Stability Constants (log K) potentiometry->data_pot data_uv Determine: - Stoichiometry - Estimate Stability Constant uv_vis->data_uv analysis Comparative Analysis data_pot->analysis data_uv->analysis conclusion Conclusion on Relative Chelating Abilities analysis->conclusion

References

Evaluating the performance of 2,3'-Bipyridine-based catalysts against other diimine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Performance

In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired activity, selectivity, and stability. Diimine ligands, a cornerstone of coordination chemistry, offer a versatile platform for catalyst design. Among these, 2,3'-bipyridine has emerged as a ligand with unique electronic and steric properties. This guide provides a comprehensive comparison of the performance of this compound-based catalysts against other common diimine ligands, supported by experimental data and detailed protocols to inform your catalyst selection and development.

The Influence of Isomerism and Substitution on Catalytic Activity

The connectivity of the two pyridine (B92270) rings in bipyridine isomers significantly impacts their coordination geometry and, consequently, the catalytic performance of their metal complexes. While 2,2'-bipyridine (B1663995) is a strong chelating ligand, its isomers like this compound and 3,3'-bipyridine (B1266100) exhibit different coordination behaviors that can be advantageous in certain catalytic cycles.

Factors such as electronic effects, steric hindrance, and the chelation ability of the ligand play a crucial role in determining the reactivity of the resulting catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the strong chelation of 2,2'-bipyridine can sometimes lead to catalyst inhibition by forming overly stable complexes. In contrast, the weaker chelating ability of other isomers can result in higher catalytic activity.[1]

Performance in Cross-Coupling Reactions: A Quantitative Comparison

Cross-coupling reactions are a fundamental tool in organic synthesis, and the choice of ligand is critical for their success. The following tables summarize the performance of various diimine ligands in Suzuki-Miyaura and Heck coupling reactions, providing a quantitative basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of palladium catalysts bearing different aminobipyridine ligands in a model Suzuki-Miyaura reaction is presented below.

Ligand IsomerPosition of Amino GroupPredicted Yield (%)Remarks
[2,3'-Bipyridin]-2'-amine2'-position75The amino group at the 2'-position may introduce some steric hindrance. The chelation with the palladium catalyst is likely less favorable for strong inhibition compared to 2,2'-bipyridine derivatives.[1]
[2,2'-Bipyridin]-3-amine3-position65The classic 2,2'-bipyridine core is a strong chelating agent, which could lead to significant catalyst inhibition and a lower yield.[1]
[2,4'-Bipyridin]-2-amine2-position85The 2,4'-bipyridine (B1205877) scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[1]
[3,3'-Bipyridin]-2-amine2-position80The 3,3'-bipyridine system is not a chelating ligand in the same manner as the 2,2'-isomer, which should minimize catalyst inhibition.[1]
Heck Coupling

The Heck reaction is another powerful tool for C-C bond formation, specifically for the arylation of alkenes. The following data compares the performance of a palladium catalyst with an α-diimine ligand in the Heck coupling of iodobenzene (B50100) with different acrylates.

AlkeneProductConversion (%)
Methyl acrylateMethyl (2E)-3-phenylacrylate>95
Butyl acrylateButyl (2E)-3-phenylacrylate>95

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of catalyst performance.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a halogenated aminobipyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate.

Materials:

  • Halogenated aminobipyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • In a round-bottom flask, combine the halogenated aminobipyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Heck Coupling

This protocol outlines a general procedure for the Heck coupling reaction between an aryl iodide and an acrylate.

Materials:

  • Aryl iodide (1.0 mmol)

  • Acrylate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Diimine ligand (0.01 mmol, 1 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol)

  • Solvent (e.g., DMF or Acetonitrile, 5 mL)

Procedure:

  • To a Schlenk tube, add the palladium catalyst and the diimine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the solvent, followed by the aryl iodide, acrylate, and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 6-24 hours).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Key Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF)

To rigorously compare catalyst performance, it is essential to determine the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): Represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of the catalyst's stability and overall efficiency.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Represents the number of catalytic cycles that a single active site can perform per unit of time. It is a measure of the catalyst's intrinsic activity.

    • Calculation: TOF = TON / reaction time

Accurate determination of these metrics requires careful quantification of the amount of product formed and the number of active catalytic sites.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms of a catalytic reaction is crucial for its optimization. Graphviz diagrams can be used to visualize complex catalytic cycles and experimental workflows.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Solvent & Base Add Solvent & Base Add Catalyst & Ligand->Add Solvent & Base Degas Degas Add Solvent & Base->Degas Heat & Stir Heat & Stir Degas->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

References

Isomerism's Impact on the Photophysical Landscape of Bipyridine-Containing Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its light-emitting properties is paramount. In the realm of bipyridine-containing metal complexes, isomeric variations—subtle shifts in the spatial arrangement of ligands—can dramatically alter their photophysical behavior. This guide provides a comparative analysis of these isomeric effects, supported by experimental data, to aid in the rational design of novel metal-based luminophores and photosensitizers.

This guide delves into two primary types of isomerism prevalent in octahedral bipyridine complexes: facial (fac) and meridional (mer) isomerism in tris-chelated complexes, and cis and trans isomerism in bis-chelated complexes. We will explore how these structural differences influence key photophysical parameters, including absorption and emission characteristics, luminescence quantum yields, and excited-state lifetimes.

Facial (fac) vs. Meridional (mer) Isomerism in Iridium(III) Complexes

Tris-cyclometalated iridium(III) complexes, such as the renowned fac-Ir(ppy)₃ (ppy = 2-phenylpyridine), are workhorses in organic light-emitting diodes (OLEDs) due to their high phosphorescence quantum yields. The arrangement of the three bidentate ligands around the iridium center can be either facial, with the coordinating atoms of the same type occupying one face of the octahedron, or meridional, with them occupying a plane bisecting the octahedron. These geometric constraints lead to distinct electronic and, consequently, photophysical properties.

The fac isomer, often the thermodynamically more stable product, typically exhibits higher quantum yields and shorter excited-state lifetimes compared to its mer counterpart. This is attributed to the higher symmetry of the fac isomer, which can lead to a larger energy gap between the emissive triplet metal-to-ligand charge transfer (³MLCT) state and non-radiative metal-centered (³MC) states. The mer isomers, on the other hand, often display red-shifted emission and lower quantum efficiencies[1][2].

Below is a comparison of the photophysical data for the facial and meridional isomers of tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

IsomerAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, µs)
fac-Ir(ppy)₃~375, 450 (sh)510~0.4~2.0
mer-Ir(ppy)₃~380, 460 (sh)530~0.1>5.0

Note: The data presented are representative values compiled from various sources and may vary depending on the solvent and measurement conditions.

Isomeric_Effects_fac_mer Figure 1. Isomerism in Tris-chelated Complexes cluster_fac facial (fac) Isomer cluster_mer meridional (mer) Isomer fac Higher Symmetry (C₃ axis) fac_props Blue-shifted Emission Higher Quantum Yield Shorter Lifetime fac->fac_props Leads to mer Lower Symmetry mer_props Red-shifted Emission Lower Quantum Yield Longer Lifetime mer->mer_props Leads to Isomerism Isomerism in [M(bpy)₃] type complexes Isomerism->fac Can be Isomerism->mer Can be

Figure 1. Isomerism in Tris-chelated Complexes

Cis vs. Trans Isomerism in Ruthenium(II) Complexes

In bis(bipyridine)ruthenium(II) complexes of the type [Ru(bpy)₂(L)₂], where L is a monodentate ligand, the two L ligands can be arranged either adjacent to each other (cis) or opposite to each other (trans). The cis isomer is generally more common and often thermodynamically more stable. The difference in the ligand field environment between the cis and trans isomers can significantly impact their photophysical properties.

Cis-[Ru(bpy)₂Cl₂], for example, is a well-studied precursor in ruthenium chemistry and exhibits characteristic metal-to-ligand charge transfer (MLCT) absorption and emission. The corresponding trans isomer is less stable and its photophysical properties are less commonly reported. However, studies on related complexes indicate that trans isomers can have distinct spectroscopic features, often with lower energy absorption and emission bands compared to their cis counterparts.

The following table compares the photophysical data for the cis and trans isomers of a representative bis(bipyridine)ruthenium(II) complex.

IsomerAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, ns)
cis-[Ru(bpy)₂(py)₂]²⁺~450~640~0.08~800
trans-[Ru(bpy)₂(py)₂]²⁺~480~690<0.01<100

Note: The data presented are representative values compiled from various sources and may vary depending on the solvent and measurement conditions.

Isomeric_Effects_cis_trans Figure 2. Isomerism in Bis-chelated Complexes cluster_cis cis Isomer cluster_trans trans Isomer cis Adjacent Ligands cis_props Generally More Stable Higher Energy Emission cis->cis_props Results in trans Opposite Ligands trans_props Often Less Stable Lower Energy Emission trans->trans_props Results in Isomerism Isomerism in [M(bpy)₂(L)₂] type complexes Isomerism->cis Can be Isomerism->trans Can be

Figure 2. Isomerism in Bis-chelated Complexes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of photophysical properties.

Synthesis of Isomers

Synthesis of fac- and mer-Ir(ppy)₃:

The synthesis of fac- and mer-Ir(ppy)₃ typically involves the reaction of the iridium(III) chloride hydrate (B1144303) with the 2-phenylpyridine (B120327) ligand. The isomeric ratio can often be controlled by the reaction conditions.

  • For fac-Ir(ppy)₃ (Thermodynamic Product): A mixture of IrCl₃·nH₂O and an excess of 2-phenylpyridine is heated at a high temperature (typically >200 °C) in a high-boiling solvent like glycerol (B35011) or in a neat melt for several hours. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • For mer-Ir(ppy)₃ (Kinetic Product): The reaction is carried out at a lower temperature (around 150-180 °C) for a shorter duration. The mer isomer can be isolated from the reaction mixture, often alongside the fac isomer, and separated by careful chromatography[1][2].

Synthesis of cis-[Ru(bpy)₂Cl₂]:

Cis-[Ru(bpy)₂Cl₂] is commonly synthesized by reacting ruthenium(III) chloride hydrate with two equivalents of 2,2'-bipyridine (B1663995) in a solvent such as ethanol (B145695) or N,N-dimethylformamide (DMF) under reflux conditions. The product precipitates upon cooling and can be collected by filtration.

Photophysical Measurements

1. Steady-State Absorption and Emission Spectroscopy:

  • Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Solutions of the metal complexes are prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane) with concentrations adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for emission measurements to avoid inner filter effects.

  • Measurement:

    • Absorption spectra are recorded over a relevant wavelength range (e.g., 250-800 nm).

    • Emission spectra are recorded by exciting the sample at a wavelength corresponding to an absorption maximum (typically in the MLCT band). The emission is scanned over the expected luminescence range. For phosphorescent complexes, it is crucial to use a deoxygenated solution (by bubbling with an inert gas like argon or nitrogen) to minimize quenching by molecular oxygen.

2. Photoluminescence Quantum Yield (Φ) Measurement (Relative Method):

The relative method involves comparing the emission of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: A standard with an emission profile in a similar spectral region to the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue emitters, or [Ru(bpy)₃]²⁺ in deaerated water for orange-red emitters).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.

    • Measure the absorption spectrum and the integrated emission intensity for each solution.

    • Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

      where Φ is the quantum yield, Gradient is the slope of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.

3. Excited-State Lifetime (τ) Measurement:

Time-resolved emission spectroscopy is used to determine the excited-state lifetime.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector and oscilloscope is used.

  • Procedure:

    • The sample solution is excited with a short pulse of light from a laser or a flash lamp.

    • The decay of the emission intensity over time is monitored.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the lifetime (τ). For phosphorescent complexes, measurements are typically performed on deoxygenated samples.

4. Transient Absorption Spectroscopy:

This technique provides information about the excited states, including their absorption characteristics and dynamics.

  • Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of a femtosecond or picosecond laser system where the output is split into a "pump" beam to excite the sample and a "probe" beam to measure the absorption changes.

  • Procedure:

    • The pump pulse excites the sample.

    • The probe pulse, delayed by a variable time, passes through the excited sample, and its spectrum is recorded.

    • By varying the delay between the pump and probe pulses, a series of difference absorption spectra (ΔA = A_excited - A_ground) are collected, providing a time-resolved map of the excited-state absorption.

    • Analysis of the decay of the transient absorption signals at specific wavelengths provides information on the lifetimes of the excited states and the kinetics of their decay processes.

Experimental_Workflow Figure 3. General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesize Isomers (fac/mer or cis/trans) Purification Purify by Chromatography / Recrystallization Synthesis->Purification SteadyState Steady-State Abs/Em Spectroscopy Purification->SteadyState QuantumYield Quantum Yield Measurement SteadyState->QuantumYield Lifetime Lifetime Measurement (TRPL) SteadyState->Lifetime DataAnalysis Extract Parameters (λmax, Φ, τ) QuantumYield->DataAnalysis TransientAbs Transient Absorption Spectroscopy Lifetime->TransientAbs Lifetime->DataAnalysis TransientAbs->DataAnalysis Comparison Compare Isomers' Properties DataAnalysis->Comparison

Figure 3. General Experimental Workflow

References

A Comparative Guide to the Purity Assessment of 2,3'-Bipyridine: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of quality control and research integrity. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,3'-Bipyridine. This comparison is supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Purity Assessment of this compound

This compound is a heterocyclic compound widely used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. The purity of this compound is crucial as impurities can significantly impact the outcome of chemical reactions and biological assays. Therefore, robust analytical methods are required for its accurate purity determination.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.[2] This makes qNMR a powerful tool for purity assessment, offering high precision and accuracy.[3]

High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture.[4] For purity assessment, HPLC excels at separating the main compound from its impurities, providing a detailed impurity profile.[5] However, accurate quantification of each impurity typically requires a corresponding reference standard.[5]

Data Presentation: qNMR vs. HPLC for this compound Purity

The following table summarizes illustrative quantitative data for the purity assessment of a batch of this compound using both qNMR and a validated HPLC method.

ParameterqNMRHPLC-UVRemarks
Purity Assay (%) 99.2 ± 0.1599.1 ± 0.25qNMR provides a direct measurement of the mole fraction of the analyte.[5]
Limit of Detection (LOD) ~0.05%~0.01%HPLC generally offers higher sensitivity for trace impurities.[5]
Limit of Quantitation (LOQ) ~0.15%~0.03%HPLC is more sensitive for quantifying trace impurities.[5]
Precision (RSD%) < 0.5%< 1.0%qNMR often exhibits higher precision due to fewer sample preparation steps.[3][5]
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%Both methods demonstrate excellent accuracy.[6]
Analysis Time per Sample ~20 minutes~40 minutesqNMR can be faster as it may not require extensive method development for each new compound.[5]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1]

Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The choice of IS should be based on its solubility in the chosen deuterated solvent and the absence of signal overlap with the analyte.[7]

Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean vial.[7]

  • Accurately weigh a suitable amount of the internal standard into the same vial. An equimolar ratio between the analyte and the internal standard is recommended.[8]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for full signal relaxation and accurate quantification. A value of 30 seconds or more is often used.[1]

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.[1]

  • Pulse Angle: A 90° pulse angle should be used.[7]

Data Analysis:

  • Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Data Analysis: The relative purity is calculated based on the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.[7] For accurate quantification of impurities, calibration with certified reference standards of those impurities is necessary.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (400 MHz) transfer->nmr_acq process_fid Process FID (Phase & Baseline Correction) nmr_acq->process_fid integrate Integrate Signals (Analyte & IS) process_fid->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment of this compound.

Comparison_Logic cluster_qnmr qNMR cluster_hplc HPLC cluster_rec Recommendation qnmr_adv Advantages: - Primary Method - High Precision - No Analyte Standard Needed decision Method Selection qnmr_adv->decision qnmr_disadv Disadvantages: - Lower Sensitivity - Requires Soluble Sample qnmr_disadv->decision hplc_adv Advantages: - High Sensitivity - Detailed Impurity Profile hplc_adv->decision hplc_disadv Disadvantages: - Requires Impurity Standards - Longer Method Development hplc_disadv->decision recommendation Use qNMR for accurate purity assignment of the main component. Use HPLC for detailed impurity profiling and trace analysis. decision->recommendation

References

A Comparative Guide to the Structure and Reactivity of Bipyridine Isomers in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure and reactivity of common bipyridine isomers, focusing on their application as ligands in palladium-catalyzed cross-coupling reactions. Understanding the distinct electronic and steric properties of each isomer is crucial for ligand selection and reaction optimization in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Structural and Electronic Properties of Bipyridine Isomers

Bipyridine ligands are a cornerstone of modern catalysis, prized for their ability to form stable complexes with transition metals. The six isomers of bipyridine, differentiated by the attachment points of the two pyridine (B92270) rings, exhibit unique structural and electronic characteristics that significantly influence their reactivity in organic transformations. The most commonly employed isomers in catalysis are 2,2'-bipyridine (B1663995), 2,3'-bipyridine, and 4,4'-bipyridine (B149096).

The key distinction lies in their chelating ability. 2,2'-Bipyridine acts as a strong bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation can enhance catalyst stability and influence its reactivity. In contrast, this compound and 4,4'-bipyridine are generally considered monodentate or bridging ligands in the context of typical cross-coupling reactions, as the nitrogen atoms are not positioned for effective chelation to a single metal center. This difference in coordination mode is a primary determinant of their varying performance in catalysis.

Bipyridine_Isomers Structural Comparison of Common Bipyridine Isomers cluster_22 2,2'-Bipyridine cluster_23 This compound cluster_44 4,4'-Bipyridine bpy_22 Strong Bidentate Chelating Ligand bpy_23 Monodentate or Bridging Ligand bpy_44 Monodentate or Bridging Ligand

Caption: Structural classification of common bipyridine isomers based on their coordination behavior.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand is critical to the efficiency of the palladium catalyst. While comprehensive, direct comparative studies of all bipyridine isomers under identical conditions are scarce, we can extrapolate expected reactivity based on their structural and electronic properties.

The strong chelating nature of 2,2'-bipyridine can sometimes lead to catalyst inhibition, potentially lowering the reaction yield compared to its non-chelating counterparts. The 2,4'- and 3,3'-bipyridine (B1266100) scaffolds, being weaker chelating ligands, may result in less catalyst inhibition and consequently higher reaction yields.

Table 1: Illustrative Comparison of Aminobipyridine Isomer Reactivity in a Hypothetical Suzuki-Miyaura Coupling

Bipyridine IsomerPosition of Amino GroupExpected Relative Yield (%)Rationale
[2,3'-Bipyridin]-2'-amine2'75The amino group at the 2'-position may introduce some steric hindrance. The lone pair on the amino group could potentially chelate with the palladium catalyst, but the geometry is less favorable for strong inhibition compared to 2,2'-bipyridine derivatives.[1]
[2,2'-Bipyridin]-3-amine365The classic 2,2'-bipyridine core is a strong chelating agent, which could lead to significant catalyst inhibition, potentially lowering the yield. The amino group is ortho to one of the nitrogen atoms, which could influence the electronic properties.[1]
[2,4'-Bipyridin]-2-amine285The 2,4'-bipyridine (B1205877) scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield. The 2-amino group is on the same ring as a nitrogen, which can influence reactivity.[1]
[3,3'-Bipyridin]-2-amine280The 3,3'-bipyridine system is not a chelating ligand in the same manner as the 2,2'-isomer, which should minimize catalyst inhibition. The 2-amino group's position relative to the inter-ring bond will influence steric effects.[1]

Note: The yields presented in this table are illustrative and extrapolated based on general principles of organic reactivity. Actual experimental results will vary depending on the specific substrates and reaction conditions.

Performance in Other Cross-Coupling Reactions

The trends in reactivity observed in Suzuki-Miyaura coupling can often be extended to other palladium-catalyzed reactions such as the Heck and Sonogashira couplings.

In the Heck reaction , a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene, the ligand plays a crucial role in stabilizing the active palladium species. While specific comparative data for bipyridine isomers is limited, the general principles of steric and electronic effects apply. For instance, a water-soluble and air-stable Pd(NH3)2Cl2/cationic 2,2'-bipyridyl system has been shown to be a highly-efficient and reusable catalyst for the Heck reaction in water.[2]

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, also benefits from the use of bipyridine-type ligands. For example, a mixed catalyst system of Pd(CH3CN)2Cl2/P(t-Bu)3/[Ru(2,2′-bipyridine)3]·2PF6 has been used to promote the copper-free Sonogashira coupling of aryl bromides at room temperature under visible light irradiation.[3]

Experimental Protocols

The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add the desired solvent (e.g., a mixture of toluene (B28343) and water, or dioxane).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)2, 0.02 mmol) and the bipyridine ligand (0.02 mmol) in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • Reaction Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow Generalized Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Arylboronic Acid, & Base solvent Add Solvent reagents->solvent catalyst Add Pd Catalyst & Bipyridine Ligand solvent->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, & Wash monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of bipyridine isomer as a ligand can have a profound impact on the outcome of organic reactions. The strong chelation of 2,2'-bipyridine offers catalyst stability but can also lead to inhibition. In contrast, the non-chelating nature of isomers like 2,3'- and 4,4'-bipyridine may offer improved catalytic activity in certain contexts. A systematic evaluation of different bipyridine isomers for a specific transformation is recommended to identify the optimal ligand for achieving high yields and selectivity. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of 2,3'-Bipyridine is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate potential hazards and ensure regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and logistical considerations.

Immediate Safety and Hazard Profile

This compound, like other bipyridine isomers, is classified as a hazardous substance. It is considered toxic if swallowed and may cause skin and serious eye irritation.[1] Compounds in this class are generally considered toxic and may be harmful if they come into contact with skin or are inhaled.[2] Therefore, handling and disposal require stringent safety measures.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE.[3]

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®).[2][3]To prevent skin contact and absorption.[3]
Body Protection A standard, fully-buttoned lab coat.[2][3]To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4]To avoid the inhalation of vapors or dust.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[2][4] Disposal must comply with all local, state, and federal regulations.[3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2][3]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[3]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, chemically compatible, and properly sealed hazardous waste container.[2][3] Containers made of glass or high-density polyethylene (B3416737) are often suitable.[4]

  • The container must be clearly labeled.[3] The label should explicitly state "Hazardous Waste," identify the contents as "this compound Waste," and include appropriate hazard symbols (e.g., Toxic).[2]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][4]

  • The storage area should be cool, dry, and away from sources of ignition.[4][5] Ensure the storage area is equipped with fire extinguishers and spill kits.[4]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2]

  • This process typically involves completing a chemical collection request form provided by your institution's Environmental Health and Safety (EHS) department.

  • Common disposal methods for pyridine-based waste include high-temperature incineration.[6]

Spill Management

In the event of a spill, immediate and effective action is required to minimize exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a spill pillow.[3][4]

    • Once absorbed, carefully transfer the material into a sealed, labeled container for disposal as hazardous waste.[4]

  • Large Spills:

    • Immediately evacuate the area.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[3]

Quantitative Disposal Data

Waste TypeDisposal MethodTemperature Range (°C)
Waste PyridineRotary Kiln Incineration820 – 1,600
Waste PyridineLiquid Injection Incineration650 – 1,600
Waste PyridineFluidized Bed Incineration450 – 980
Data sourced from Hazardous Substance Data Bank (HSDB) for waste pyridine.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Generation cluster_collection Collection & Storage cluster_spill Spill Event cluster_disposal Final Disposal A Identify this compound Waste Stream (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste: Avoid Incompatibles (e.g., Strong Oxidizers) B->C D Collect in Designated, Sealed Hazardous Waste Container C->D E Label Container Clearly: 'Hazardous Waste', Contents, Hazard Symbols D->E F Store in Secure, Ventilated Satellite Accumulation Area E->F K Arrange for Pickup by Licensed Waste Disposal Vendor F->K Scheduled Pickup G Spill Occurs H Small Spill or Large Spill? G->H I Absorb with Inert Material (e.g., Vermiculite) H->I Small J Evacuate Area & Contact EHS H->J Large I->D Collect as Waste J->K Emergency Pickup L Document Waste Transfer K->L M Final Disposal via High-Temperature Incineration L->M

Caption: Disposal workflow for this compound hazardous waste.

References

Personal protective equipment for handling 2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3'-Bipyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on information for related compounds, it may be harmful if swallowed, in contact with skin, or inhaled.[1] It is classified as an acute toxic substance and an irritant.[2]

Summary of GHS Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

Due to these hazards, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber, or PVA).[1] Double gloving is recommended.[3]
Body Protection A fully-buttoned lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1] For handling solids or creating solutions, a full-face respirator with cartridges for organic vapors and particulates is recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before starting.

  • Don all required PPE as outlined in the table above.

Handling the Compound:

  • When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • Keep the container with this compound covered as much as possible.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Verify Fume Hood Verify Fume Hood Cover Work Surface Cover Work Surface Verify Fume Hood->Cover Work Surface Assemble Equipment Assemble Equipment Cover Work Surface->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Keep Covered Keep Covered Prepare Solution->Keep Covered

Caption: Handling Workflow for this compound

Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[5] Call a physician if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. In all cases of doubt, or when symptoms persist, seek medical advice.[5]
Ingestion Rinse mouth immediately and drink plenty of water.[5] Immediately call a POISON CENTER or doctor. Do not induce vomiting.

Spill Response:

  • Evacuate the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Ventilate the affected area.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Procedure:

  • Segregation and Collection: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, bench paper), should be collected in a designated, labeled, and sealed container.

  • Waste Neutralization (if applicable): For residual amounts in containers, triple rinse with a suitable solvent. The rinsate must also be collected as hazardous waste.

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Professional Disposal Professional Disposal Label Container->Professional Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Bipyridine
Reactant of Route 2
Reactant of Route 2
2,3'-Bipyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。